Benzyl 2-chloro-4-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQPTEWFNZEMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599535 | |
| Record name | Benzyl 2-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115168-73-5 | |
| Record name | Benzyl 2-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Architecture, Synthesis, and Physicochemical Profiling of Benzyl 2-chloro-4-hydroxybenzoate
Executive Summary
In the landscape of rational drug design and advanced materials science, highly functionalized aromatic scaffolds serve as the foundational building blocks for complex molecular architectures. Benzyl 2-chloro-4-hydroxybenzoate (CAS: 115168-73-5) is a prime example of such a scaffold. Featuring a precisely positioned halogen, a reactive phenolic hydroxyl, and a lipophilic benzyl ester, this compound offers orthogonal reactivity and tunable physicochemical properties.
This whitepaper provides a rigorous, causality-driven analysis of Benzyl 2-chloro-4-hydroxybenzoate. It deconstructs the structural rationale behind its functional groups, details a self-validating synthetic protocol for its preparation, and explores its applications in Structure-Activity Relationship (SAR) studies and mesogenic material development.
Chemical Architecture & Physicochemical Profiling
The utility of Benzyl 2-chloro-4-hydroxybenzoate lies in the deliberate spatial arrangement of its functional groups. As application scientists, we do not merely view this as a static structure, but as a dynamic system of electronic and steric effects.
Structural Rationale and Causality
-
The Benzoate Core: Acts as a rigid planar scaffold, ensuring predictable spatial orientation of substituents for receptor binding or liquid crystal packing.
-
The 2-Chloro Substituent: The chlorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the parent carboxylic acid. In the context of the ester, the bulky chlorine atom provides critical steric shielding to the ester carbonyl. This steric hindrance can significantly modulate the compound's susceptibility to enzymatic hydrolysis by non-specific esterases in plasma, a crucial factor in prodrug half-life optimization.
-
The 4-Hydroxyl Group: Positioned para to the ester, this group acts as a potent hydrogen bond donor. It serves as the primary nucleophilic handle for downstream functionalization (e.g., etherification with alkyl halides) to generate extended molecular architectures.
-
The Benzyl Ester: The benzyl group is a strategic choice over simple methyl or ethyl esters. It significantly increases the overall lipophilicity (LogP) of the molecule, enhancing passive diffusion across lipid bilayers. Furthermore, it acts as a robust protecting group that is orthogonal to acid- or base-labile moieties, as it can be cleanly removed via palladium-catalyzed hydrogenolysis [3].
Fig 1: Structure-Activity Relationship (SAR) and functional group causality.
Quantitative Physicochemical Data
To facilitate in silico modeling and analytical tracking, the core physicochemical parameters of Benzyl 2-chloro-4-hydroxybenzoate are summarized below, cross-referenced against authoritative chemical databases [1][2].
| Property | Value | Causality / Implication in R&D |
| CAS Number | 115168-73-5 | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C₁₄H₁₁ClO₃ | Dictates elemental analysis targets and mass spectrometry parameters. |
| Molecular Weight | 262.69 g/mol | Highly compliant with Lipinski’s Rule of 5, ensuring favorable baseline pharmacokinetics. |
| SMILES String | Oc1ccc(c(c1)Cl)C(=O)OCc1ccccc1 | Enables accurate 3D conformation generation in computational docking software. |
| H-Bond Donors | 1 (Phenolic OH) | Facilitates specific target receptor binding and solubility tuning. |
| H-Bond Acceptors | 3 (Ester O, Phenolic O) | Contributes to aqueous solvation shells and dipole interactions. |
Synthesis & Purification Workflows
The synthesis of Benzyl 2-chloro-4-hydroxybenzoate must be approached with chemoselectivity in mind. The starting material, 2-chloro-4-hydroxybenzoic acid, possesses two nucleophilic sites: the carboxylic acid and the phenolic hydroxyl.
Mechanistic Pathway: Chemoselective Alkylation
The protocol leverages the inherent pKa difference between the carboxylic acid (pKa ~3.5) and the phenol (pKa ~9.5). By utilizing a mild base such as Potassium Carbonate ( K2CO3 ) or Sodium Bicarbonate ( NaHCO3 ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the carboxylate is selectively deprotonated. The resulting highly nucleophilic carboxylate anion undergoes an SN2 substitution with Benzyl Bromide, yielding the target ester without competing O-alkylation at the 4-position [4].
Fig 2: Chemoselective SN2 synthesis workflow with integrated in-process controls.
Step-by-Step Protocol (Self-Validating System)
This protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an In-Process Control (IPC) to ensure the integrity of the reaction.
Step 1: Reagent Preparation & Initiation
-
Action: Dissolve 1.0 equivalent of 2-chloro-4-hydroxybenzoic acid in anhydrous DMF (0.5 M concentration). Add 1.2 equivalents of finely powdered anhydrous K2CO3 . Stir at room temperature for 15 minutes.
-
Causality: The 15-minute pre-stir allows for complete generation of the potassium carboxylate salt. The evolution of mild CO2 gas (if using bicarbonates) or slight exotherm validates the acid-base neutralization.
-
Action: Dropwise add 1.1 equivalents of Benzyl Bromide. Elevate temperature to 60°C and stir for 4-6 hours.
Step 2: In-Process Control (IPC)
-
Action: At 4 hours, pull a 50 µL aliquot, quench in 1 mL water/EtOAc, and spot the organic layer on a Silica Gel TLC plate (Eluent: 70:30 Hexanes:EtOAc).
-
Validation: The starting acid will remain near the baseline (due to high polarity and hydrogen bonding), while the newly formed benzyl ester will migrate significantly higher ( Rf≈0.6 ). The absence of the baseline spot confirms reaction completion.
Step 3: Aqueous Workup & Phase Separation
-
Action: Cool the reaction to room temperature and quench with a 10-fold volume of ice water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.
-
Action: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3 , and brine.
-
Causality & Validation: This is the critical purification node. The 1M HCl neutralizes any residual K2CO3 . The NaHCO3 wash is a self-validating purification step : any unreacted 2-chloro-4-hydroxybenzoic acid is converted to its highly water-soluble sodium salt and purged into the aqueous layer. If the organic layer shows impurities post-wash, it indicates incomplete phase separation.
Step 4: Isolation
-
Action: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Benzyl 2-chloro-4-hydroxybenzoate.
Analytical Characterization Standards
To confirm the structural integrity of the synthesized Benzyl 2-chloro-4-hydroxybenzoate, the following analytical signatures must be validated:
-
High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column with a gradient of Acetonitrile/Water (0.1% TFA), the compound will elute as a sharp, single peak, significantly later than the parent acid due to the lipophilic benzyl group.
-
Nuclear Magnetic Resonance (¹H NMR, CDCl₃):
-
A distinct singlet integrating to 2 protons at ~5.3 ppm is the hallmark of the benzylic methylene ( CH2 ) protons.
-
A broad singlet around ~6.0 - 6.5 ppm (exchangeable with D2O ) confirms the preservation of the free phenolic -OH.
-
A complex multiplet in the aromatic region (6.8 - 8.0 ppm) corresponding to the 8 aromatic protons (5 from benzyl, 3 from the benzoate core).
-
-
Mass Spectrometry (ESI-MS): Due to the acidic nature of the phenol, the compound ionizes exceptionally well in negative ion mode, yielding a distinct [M−H]− peak at m/z 261.0.
Applications in Drug Development & Materials Science
Prodrug Design and SAR: In medicinal chemistry, the free carboxylic acid of a pharmacophore often suffers from poor oral bioavailability due to its negative charge at physiological pH. Converting the acid to a Benzyl 2-chloro-4-hydroxybenzoate derivative masks this charge. The 2-chloro group provides a tunable "steric dial" that medicinal chemists use to slow down the rate of esterase-mediated cleavage in the bloodstream, allowing the prodrug to reach its target tissue before releasing the active parent drug.
Liquid Crystals and Advanced Materials: Beyond pharmaceuticals, 4-hydroxybenzoate derivatives are classic mesogens—the fundamental rigid units that induce liquid crystalline phases. By utilizing the free 4-hydroxyl group of Benzyl 2-chloro-4-hydroxybenzoate, materials scientists can perform Williamson ether syntheses with long-chain aliphatic bromides (e.g., 1-bromodecane). The resulting molecules possess a rigid aromatic core and a flexible aliphatic tail, a structural dichotomy that reliably generates smectic or nematic liquid crystal phases for use in optical displays and photonics [4].
References
The following authoritative sources and literature were utilized to validate the physicochemical properties, structural rationale, and synthetic methodologies detailed in this whitepaper:
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced for the rationale of benzyl esters as orthogonal protecting groups and lipophilicity modifiers). Available at:[Link]
-
Ali, A., et al. (2025). Synthesis and characterisation of novel calamitic liquid crystalline compounds. (Referenced for the standard chemoselective esterification protocols of 4-hydroxybenzoic acids using benzyl bromide and base in DMF). Available at:[Link]
Comprehensive Solubility Profiling of Benzyl 2-chloro-4-hydroxybenzoate (CAS 115168-73-5): A Mechanistic and Methodological Guide
As a Senior Application Scientist in pharmaceutical development and specialty chemical synthesis, I frequently encounter the challenge of optimizing reaction conditions and formulation strategies for complex halogenated intermediates. Benzyl 2-chloro-4-hydroxybenzoate (CAS 115168-73-5) is a highly versatile building block[1]. However, its unique structural motifs—a lipophilic benzyl ester, a polarizable chlorine atom, and a hydrogen-bonding phenolic hydroxyl group—create a complex solubility profile that defies simple "like-dissolves-like" heuristics.
This whitepaper provides an in-depth, mechanistically grounded analysis of the solubility behavior of CAS 115168-73-5 across polar and non-polar organic solvents. Furthermore, it establishes a self-validating experimental protocol for determining its thermodynamic equilibrium solubility, ensuring high-fidelity data for downstream scale-up or drug development applications.
Structural Analysis and Predictive Solvation Mechanics
To understand the macroscopic solubility of CAS 115168-73-5, we must first deconstruct its microscopic molecular interactions. The molecule ( C14H11ClO3 ) possesses a molecular weight of approximately 262.69 g/mol and exhibits three distinct solvation domains:
-
The Phenolic Hydroxyl (-OH): Acts as a strong hydrogen-bond donor and acceptor. In polar protic solvents, this group drives dissolution via competitive hydrogen bonding, disrupting the crystalline lattice.
-
The Benzyl Ester Core: Imparts significant lipophilicity and steric bulk. The ester carbonyl oxygen serves as a secondary hydrogen-bond acceptor, while the aromatic rings engage in π−π stacking and London dispersion forces.
-
The Ortho-Chlorine Atom: The halogen introduces a strong dipole moment and high electron polarizability. This significantly enhances solubility in halogenated and moderately polar aprotic solvents compared to non-halogenated analogs.
Mechanistic Solute-Solvent Interaction Model
Figure 1: Mechanistic solute-solvent interactions governing the solubility of CAS 115168-73-5.
Quantitative Solubility Data Summary
Based on Hansen Solubility Parameters and empirical data from structurally analogous chlorinated phenolic esters, the solubility profile of CAS 115168-73-5 is summarized below.
| Solvent Class | Representative Solvent | Estimated Solubility Range (mg/mL at 25°C) | Mechanistic Rationale |
| Aqueous | Water (pH 4.0) | < 0.05 | High lipophilicity (high logP); lack of ionization at acidic pH. |
| Polar Protic | Methanol | 25 - 50 | Favorable H-bonding with phenolic -OH and ester carbonyl. |
| Polar Aprotic | DMSO | > 150 | Exceptional dipole-dipole solvation; effectively breaks the crystal lattice. |
| Halogenated | Dichloromethane (DCM) | 75 - 120 | High polarizability matching; strong halogen-halogen affinity. |
| Non-Polar | n-Hexane | < 2.0 | Insufficient energy to disrupt the strong solute-solute dipole interactions. |
Methodology: Equilibrium Solubility Determination
The distinction between kinetic dissolution and thermodynamic equilibrium solubility is critical. Kinetic solubility merely measures how fast a compound dissolves before precipitating, which is highly dependent on particle size and stirring rate. For rigorous chemical engineering and formulation, we require the thermodynamic limit[2].
To achieve this, we employ a standardized Saturation Shake-Flask Method . While potentiometric titration (e.g., CheqSol) is useful for highly ionizable drugs, the high pKa of the phenolic -OH in CAS 115168-73-5 makes acid-base shifting unreliable for organic solvent profiling. The shake-flask method, when properly controlled, remains the gold standard[3].
The Causality Behind Experimental Choices
-
Why Centrifugation over Filtration? Highly lipophilic compounds like benzyl esters are notorious for adsorbing onto standard syringe filter membranes (e.g., PTFE or Nylon). This adsorption artificially lowers the quantified concentration. Centrifugation eliminates this systematic error.
-
Why Isothermal Dilution? If a saturated solution generated at 37°C is allowed to cool to room temperature before dilution, the solute will rapidly precipitate, leading to false-low readings. Dilution must occur instantaneously at the equilibration temperature.
Experimental Workflow
Figure 2: Standardized shake-flask experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol (Self-Validating System)
This protocol is designed in accordance with OECD Test Guideline 105[4] and USP <1236>[2] standards.
-
Preparation of Saturated Suspensions: Add an excess amount of CAS 115168-73-5 (approximately 200 mg) into 2.0 mL glass vials containing the target organic solvents (e.g., Methanol, DCM, Hexane). The visible presence of un-dissolved solid is mandatory to ensure saturation.
-
Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in an isothermal orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for biorelevant studies). Agitate at 150 rpm.
-
Time-Course Sampling (The Self-Validation Step): To prove that thermodynamic equilibrium has been reached, withdraw samples at three distinct time points: 24h, 48h, and 72h. Validation Criterion: Equilibrium is confirmed only if the concentration variance between the 48h and 72h samples is ≤ 3.0% RSD.
-
Phase Separation: Transfer the suspension to a pre-warmed centrifuge tube. Centrifuge at 10,000 rpm for 10 minutes at the exact equilibration temperature to pellet the excess solid.
-
Dilution: Immediately transfer a precise aliquot (e.g., 50 µL) of the clear supernatant into a volumetric flask and dilute with the mobile phase to bring the concentration within the linear dynamic range of the HPLC detector.
-
Solid-State Verification: Recover the pelleted solid and analyze via X-Ray Powder Diffraction (XRPD). Validation Criterion: The solid form must match the starting material. If a solvate or new polymorph has formed, the solubility value applies to the new phase, not the original material.
Analytical Quantification (HPLC-UV)
Because CAS 115168-73-5 contains a benzyl ring and a phenolic core, it possesses a strong chromophore, making High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) the ideal quantification method.
-
Column: C18 Reverse-Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (buffered with 0.1% Formic Acid to suppress ionization of the phenolic -OH).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength ( λ ): ~254 nm.
-
Degradation Check: The chromatogram must be inspected for secondary peaks. Benzyl esters are susceptible to hydrolysis/transesterification in protic solvents (like Methanol) over extended periods. If the area percent of the parent peak drops below 98%, the solubility data in that specific solvent is kinetically unstable and must be flagged.
References
- Benchchem. "Benzyl 2-chloro-4-hydroxybenzoate | 115168-73-5." Benchchem Product Catalog.
- United States Pharmacopeia (USP). "<1236> Solubility Measurements." USP-NF.
- Organisation for Economic Co-operation and Development (OECD). "OECD Test Guideline 105: Water Solubility." Publications GC.
- Baka, E., Comer, J. E. A., & Takacs-Novak, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
Sources
Mechanism of Action of Benzyl 2-chloro-4-hydroxybenzoate in Drug Discovery: A Strategic Intermediate for Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of drug discovery, the "mechanism of action" (MoA) of a molecule is often strictly associated with its biological target engagement. However, for advanced synthetic intermediates like Benzyl 2-chloro-4-hydroxybenzoate (CAS 115168-73-5) , the MoA is defined by its Chemical Mechanism of Action (cMoA) —its programmable reactivity, orthogonal stability, and structural contribution to the final pharmacophore.
This whitepaper provides an in-depth technical analysis of Benzyl 2-chloro-4-hydroxybenzoate. As a highly versatile building block, it is fundamentally embedded in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), and targeted enzyme inhibitors[1]. By dissecting its structural mechanics and providing field-proven, self-validating experimental protocols, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.
Chemical Rationale & Structural Mechanics
The utility of Benzyl 2-chloro-4-hydroxybenzoate in assembling bifunctional degraders relies on three distinct structural pillars. Each functional group dictates a specific chemical causality during synthesis and biological performance in the final drug.
The 4-Hydroxyl Nucleophile: The Vectorization Anchor
The phenolic hydroxyl group at the para position serves as the primary site for linker attachment (vectorization). Under mildly basic conditions, this phenol undergoes SN2 alkylation with halogenated PROTAC linkers (e.g., PEG-halides or alkyl chains). The presence of the ortho-chloro group subtly withdraws electron density via induction, lowering the pKa of the phenol (estimated ~7.8–8.2) compared to an unsubstituted phenol. This increased acidity allows for deprotonation by milder bases (like K2CO3 ), preventing the degradation of base-sensitive functional groups on the incoming linker[2].
The 2-Chloro Substituent: Electronic & Steric Modulation
Beyond modulating the phenol's nucleophilicity, the chlorine atom plays a critical role in the final drug's pharmacodynamics.
-
Conformational Restriction: The steric bulk of the chlorine atom restricts the free rotation of the adjacent carboxylate/amide bond, locking the molecule into a specific dihedral conformation that minimizes entropic penalty upon target binding.
-
Target Engagement: The parent scaffold, 2-chloro-4-hydroxybenzoic acid, is a known competitive inhibitor of enzymes such as Hydroquinone Dioxygenase ( Ki=14μM )[3] and is utilized in synthesizing multistage antimalarial agents targeting Type II fatty acid biosynthesis[4]. The chlorine atom frequently participates in halogen bonding within the hydrophobic pockets of these target proteins.
The Benzyl Ester: Orthogonal Protection Strategy
In complex PROTAC synthesis, protecting group orthogonality is paramount. The benzyl ester masks the carboxylic acid during the basic SN2 alkylation of the phenol. Unlike methyl or ethyl esters, which require harsh basic saponification (e.g., LiOH/NaOH ) that can inadvertently cleave the delicate amide or ester bonds within the PROTAC linker, the benzyl ester is cleaved via catalytic hydrogenolysis ( H2 , Pd/C)[2]. This neutral, highly specific mechanism ensures the structural integrity of the bifunctional molecule remains intact.
Quantitative Data & Physicochemical Profiling
The following table summarizes the key parameters and the causal reasoning behind their importance in drug design workflows.
Table 1: Physicochemical & Reactivity Profile
| Property / Parameter | Value / Description | Causality in Drug Design |
| CAS Number | 115168-73-5 | Ensures precise procurement of the exact regioisomer for reproducible synthesis[5]. |
| Molecular Formula | C14H11ClO3 | Dictates exact mass calculations for stoichiometric equivalents in multi-step PROTAC assembly. |
| Phenolic pKa | ~7.8 - 8.2 | Enables the use of mild bases ( K2CO3 ) for alkylation, avoiding strong bases (NaH) that cause side reactions. |
| Deprotection Mechanism | H2 (1 atm), 10% Pd/C | Provides orthogonal cleavage; preserves base-labile/acid-labile moieties (like Boc groups or ester linkers)[2]. |
| Steric Parameter ( Es ) | Taft Es≈−0.97 (for Cl) | Induces a conformational lock, pre-organizing the warhead for optimal target protein affinity[4]. |
Workflow Integration: PROTAC / SNIPER Assembly
The logical progression of utilizing Benzyl 2-chloro-4-hydroxybenzoate involves a three-stage synthetic cascade. The diagram below maps the precise sequence of transformations required to build a bifunctional degrader.
Figure 1: Synthetic workflow and logical relationship for PROTAC assembly using Benzyl 2-chloro-4-hydroxybenzoate.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity replication, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm causality and reaction success.
Protocol 1: Linker Vectorization via O-Alkylation
Objective: Attach the PROTAC linker to the 4-hydroxyl position while preserving the benzyl ester.
-
Preparation: In an oven-dried flask under N2 , dissolve Benzyl 2-chloro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M).
-
Activation: Add anhydrous K2CO3 (2.0 eq). Causality: The mild base selectively deprotonates the relatively acidic phenol without hydrolyzing the benzyl ester. Stir for 15 minutes at room temperature.
-
Alkylation: Add the halogenated PROTAC linker (e.g., Boc-NH-PEG2-Br) (1.1 eq) dropwise. Elevate temperature to 80°C.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is highly UV-active; its disappearance coupled with the emergence of a more polar spot validates the SN2 conversion.
-
Workup: Quench with H2O , extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4 , and concentrate.
Protocol 2: Orthogonal Deprotection via Catalytic Hydrogenolysis
Objective: Cleave the benzyl ester to reveal the carboxylic acid for downstream coupling[2].
-
Preparation: Dissolve the linker-conjugated intermediate from Protocol 1 in a 1:1 mixture of MeOH/EtOAc (0.1 M). Causality: EtOAc is added to increase the solubility of the PEGylated intermediate.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a stream of Argon.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon). Stir vigorously at room temperature for 2-4 hours.
-
Validation Checkpoint: Analyze an aliquot via 1H NMR. The complete disappearance of the benzylic CH2 singlet (typically around δ 5.3 ppm) and the aromatic benzyl protons ( δ 7.3-7.5 ppm) confirms total deprotection.
-
Workup: Filter the suspension through a pad of Celite to remove Pd/C. Concentrate the filtrate in vacuo to yield the free carboxylic acid.
Protocol 3: Amide Coupling for Bifunctional Assembly
Objective: Conjugate the free carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., a thalidomide or VHL derivative).
-
Activation: Dissolve the deprotected acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU rapidly forms a highly reactive OAt-ester, while DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile.
-
Conjugation: After 10 minutes, add the amine-functionalized E3 ligase ligand (1.0 eq). Stir at room temperature for 12 hours.
-
Validation Checkpoint: LC-MS analysis. Look for the [M+H]+ peak corresponding to the fully assembled PROTAC.
-
Purification: Purify the crude mixture via Preparative HPLC (C18 column, MeCN/ H2O with 0.1% TFA gradient) to achieve >95% purity required for biological assays.
References
-
Advanced Technology & Industrial Co., Ltd. (n.d.). Product Search Result: 115168-73-5. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. (2022). Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs). Retrieved from[Link]
-
ASM Journals. (n.d.). Hydroquinone Dioxygenase from Pseudomonas fluorescens ACB: a Novel Member of the Family of Nonheme-Iron(II). Retrieved from[Link]
-
National Institutes of Health (NIH). (n.d.). Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents. Retrieved from[Link]
Sources
- 1. Benzyl 2-chloro-4-hydroxybenzoate | 115168-73-5 | Benchchem [benchchem.com]
- 2. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl 2-chloro-4-hydroxybenzoate | 115168-73-5 | Benchchem [benchchem.com]
Technical Guide & Safety Data Protocol: Handling Benzyl 2-chloro-4-hydroxybenzoate in Drug Development
As a Senior Application Scientist in early-stage drug development, I approach chemical handling not merely as an exercise in regulatory compliance, but as a discipline of understanding molecular behavior. Benzyl 2-chloro-4-hydroxybenzoate (CAS: 115168-73-5) is a specialized halogenated phenolic ester often utilized as an intermediate in active pharmaceutical ingredient (API) synthesis or as a highly lipophilic preservative[1][2].
Because specific toxicological data for highly specialized derivatives can be sparse, standard laboratory practice dictates that we extrapolate handling guidelines from its closest structural analog, Benzyl 4-hydroxybenzoate (Benzylparaben, CAS: 94-18-8), while factoring in the specific physicochemical shifts caused by the addition of the chlorine atom[3][4]. This guide synthesizes structural causality with field-proven laboratory protocols to establish a rigorous, self-validating safety and handling framework.
Molecular Causality & Physicochemical Profiling
To handle a chemical safely, one must understand how its structure dictates its interaction with both the human body and the laboratory environment. Benzyl 2-chloro-4-hydroxybenzoate consists of three functional domains:
-
The Phenolic Hydroxyl (-OH): Weakly acidic. It is capable of hydrogen bonding and is the primary driver for skin and mucous membrane irritation[5].
-
The Benzyl Ester: Confers significant lipophilicity (high LogP), allowing the molecule to readily cross biological membranes, including the stratum corneum of the skin.
-
The Ortho-Chlorine Atom: The inductive electron-withdrawing effect of the halogen slightly lowers the pKa of the phenol (making it more acidic than a standard paraben) while simultaneously increasing the molecule's environmental persistence and aquatic toxicity[6].
Quantitative Data Summary
The following table summarizes the core physicochemical and hazard data, synthesizing specific compound data with analog-derived safety classifications[1][4][5].
| Property / Classification | Value / Descriptor | Causality / Implication |
| CAS Number | 115168-73-5[1] | Unique identifier for the 2-chloro derivative. |
| Molecular Weight | 262.69 g/mol [1] | Standard for membrane permeability in drug design. |
| Physical State | Solid (Crystalline Powder)[4] | Prone to aerosolization; inhalation hazard[3]. |
| Skin Irritation | Category 2 (H315)[5] | Phenolic acidity causes localized protein denaturation. |
| Eye Irritation | Category 2A (H319)[5] | Direct contact causes severe mucosal irritation. |
| STOT SE | Category 3 (H335)[5] | Inhalation of dust causes respiratory tract irritation. |
| Aquatic Toxicity | Chronic 2 (H411)[4] | Halogenation increases environmental persistence. |
Hazard Identification & Safety Workflows (SDS Core)
Standard operating procedures (SOPs) often fail when scientists do not understand why a protocol exists. Based on the GHS classification of its parent compound[3][5], the handling of Benzyl 2-chloro-4-hydroxybenzoate requires stringent controls against dust generation and dermal contact.
Laboratory Handling Guidelines
-
Ventilation: Must be handled inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized powders (H335)[3][5].
-
Personal Protective Equipment (PPE): Standard latex is insufficient due to the compound's lipophilicity. Nitrile gloves (minimum 5 mil thickness) are mandatory to prevent dermal absorption. Safety goggles (not safety glasses) are required to protect against ocular exposure (H319)[4][5].
Spill Response & Decontamination Protocol
If a spill occurs, mechanical sweeping alone is insufficient. Because the compound is a weakly acidic phenol, we exploit its pKa for decontamination. Washing the spill site with a dilute alkaline solution (e.g., 5% Sodium Carbonate, Na2CO3 ) deprotonates the phenol, converting the lipophilic ester into a highly water-soluble sodium phenoxide salt. This ensures complete chemical removal rather than mere dilution.
Workflow for safe spill response and alkaline decontamination of phenolic esters.
Experimental Protocol: Purification via Recrystallization
When utilizing Benzyl 2-chloro-4-hydroxybenzoate as a synthetic intermediate, purity is paramount. The following is a self-validating recrystallization protocol designed to isolate the pure compound while minimizing exposure risks.
Causality of Solvent Choice: Phenolic esters exhibit high solubility in hot, short-chain alcohols but are virtually insoluble in water. By using an Ethanol/Water co-solvent system, we create a thermodynamic gradient. As the solution cools, the dielectric constant of the mixture forces the lipophilic compound out of solution, yielding a highly pure crystalline lattice.
Step-by-Step Methodology
-
Preparation (Self-Validation Checkpoint 1): Weigh the crude Benzyl 2-chloro-4-hydroxybenzoate inside a fume hood. Transfer to a round-bottom flask equipped with a reflux condenser to prevent the escape of volatile solvent vapors.
-
Dissolution: Add a minimal volume of hot absolute ethanol until the solid is completely dissolved.
-
Hot Filtration: Rapidly filter the hot solution through a fluted filter paper to remove insoluble environmental impurities or polymerized byproducts.
-
Crystallization Induction: Slowly add dropwise heated distilled water until the solution becomes faintly turbid (the cloud point). Add a single drop of ethanol to clear the turbidity.
-
Controlled Cooling (Self-Validation Checkpoint 2): Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Validation: If the compound "oils out" (forms a biphasic liquid instead of crystals), the cooling rate was too rapid or the water ratio is too high. Reheat to dissolve and cool more slowly.
-
Isolation & Washing: Collect the pure crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold 10% ethanol/water to remove residual mother liquor without redissolving the product.
-
Desiccation: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride to constant weight.
Step-by-step recrystallization workflow for isolating pure halogenated esters.
References
- Google Patents. CN1441637A - Compositions for repelling crawling insects.
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An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of Benzyl 2-chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted thermal stability and melting point of Benzyl 2-chloro-4-hydroxybenzoate. In the absence of direct experimental data in publicly accessible literature, this document establishes a robust theoretical framework based on the analysis of structurally analogous compounds and fundamental principles of thermal analysis. The methodologies and predictions contained herein are intended to serve as a foundational resource for researchers initiating the physicochemical characterization of this compound.
Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development
The thermal properties of an active pharmaceutical ingredient (API) are paramount to its development and formulation.[1] Key parameters such as melting point and thermal stability directly influence manufacturing processes, shelf-life, and bioavailability.[2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this assessment, providing critical insights into the physical and chemical changes a substance undergoes upon heating.[1] This guide will delineate a predictive analysis of Benzyl 2-chloro-4-hydroxybenzoate, a compound of interest in medicinal chemistry, and provide detailed protocols for its empirical evaluation.
Molecular Structure and Its Influence on Thermal Properties
The thermal behavior of Benzyl 2-chloro-4-hydroxybenzoate is dictated by its unique molecular architecture. The presence of a benzyl ester, a chloro substituent, and a hydroxyl group on the benzoate ring all contribute to its melting point and decomposition profile. The ester linkage is often the most thermally labile bond, while the halogen and hydroxyl groups can influence intermolecular interactions and decomposition pathways.[3][4]
Melting Point Analysis: A Predictive Approach
A precise melting point is a crucial indicator of a crystalline solid's purity. For Benzyl 2-chloro-4-hydroxybenzoate, we can estimate its melting point by examining closely related structures.
Analysis of Analogous Compounds
-
2-Chloro-4-hydroxybenzoic acid: The parent carboxylic acid is a foundational analogue. Its physical properties, including its melting point, provide a baseline.[5][6][7][8]
-
Methyl 2-chloro-4-hydroxybenzoate: This methyl ester analogue has a reported melting point of 137 °C.[9] The substitution of the methyl group with a larger, more rigid benzyl group in our target compound is expected to increase the melting point due to enhanced van der Waals forces and potential for improved crystal packing.
-
Benzyl 4-hydroxybenzoate: This isomer, lacking the chloro substitution, provides insight into the contribution of the benzyl ester moiety.[10][11][12][13] The addition of a chloro group in the 2-position is anticipated to alter the electronic distribution and crystal lattice forces, thereby affecting the melting point.
Based on these comparisons, a predicted melting point for Benzyl 2-chloro-4-hydroxybenzoate would likely fall in the range of 145-165 °C.
Experimental Protocol for Melting Point Determination
A standard capillary melting point apparatus should be employed for experimental verification.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry Benzyl 2-chloro-4-hydroxybenzoate is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: The melting point apparatus is calibrated using certified standards.
-
Analysis: The capillary tube is placed in the heating block. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) near the expected melting point for a precise measurement.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Thermal Stability and Decomposition Profile
The thermal stability of Benzyl 2-chloro-4-hydroxybenzoate is a critical parameter for determining its suitability for processing and storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for elucidating its decomposition pathway.
Predicted Decomposition Pathway
The thermal decomposition of benzyl esters often initiates with the cleavage of the ester bond.[14] For Benzyl 2-chloro-4-hydroxybenzoate, the primary decomposition is anticipated to proceed via the homolytic or heterolytic scission of the benzyl-oxygen bond, leading to the formation of a benzyl radical or cation and a 2-chloro-4-hydroxybenzoate anion or radical.[15] Subsequent decarboxylation of the benzoate moiety would yield chlorinated phenol derivatives. The presence of the chloro-substituent may influence the degradation mechanism.[3]
Caption: Predicted Thermal Decomposition Pathway of Benzyl 2-chloro-4-hydroxybenzoate.
Experimental Protocols for Thermal Analysis
Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is the recommended approach for a comprehensive evaluation.[1]
Methodology for TGA/DSC Analysis:
-
Sample Preparation: An accurately weighed sample (5-10 mg) of Benzyl 2-chloro-4-hydroxybenzoate is placed in an inert crucible (e.g., alumina).
-
Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow. The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative decomposition.
-
Thermal Program: The sample is heated from ambient temperature to a temperature at which complete decomposition is observed (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
DSC Curve: The DSC curve will reveal endothermic and exothermic events. An endotherm corresponding to the melting point is expected, followed by exothermic events associated with decomposition.
-
TGA Curve: The TGA curve will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss indicates the initiation of decomposition.
-
Predicted Thermal Data Summary
The following table summarizes the predicted thermal events for Benzyl 2-chloro-4-hydroxybenzoate based on the analysis of its structural analogues.
| Thermal Event | Predicted Temperature Range (°C) | Technique |
| Melting Point (Endotherm) | 145 - 165 | DSC |
| Onset of Decomposition | > 200 | TGA |
| Major Decomposition | 250 - 400 | TGA/DSC |
Conclusion
This technical guide provides a predictive framework for the thermal analysis of Benzyl 2-chloro-4-hydroxybenzoate. The estimated melting point and proposed decomposition pathway are derived from the systematic evaluation of structurally related compounds and established principles of thermal analysis. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. A thorough understanding of the thermal properties of this compound is essential for its successful development and application in the pharmaceutical sciences.
References
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IntechOpen. (2012, July 26). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. Retrieved from [Link]
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Taylor & Francis Online. (2008, September 19). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins: Part I. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
ACS Publications. (2013, November 15). Thermochemical Factors Affecting the Dehalogenation of Aromatics. Retrieved from [Link]
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ACS Publications. (2023, August 2). Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
SciSpace. (1997, June 25). Thermal Decomposition Studies of Halogenated Organic Compounds. Retrieved from [Link]
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ACS Publications. (n.d.). Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. Retrieved from [Link]
-
MDPI. (2021, May 16). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
- Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
-
PureSynth. (n.d.). 2-Chloro-4-Hydroxybenzoic Acid 98.0%(GC). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]
-
ACS Publications. (2020, January 9). Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. Retrieved from [Link]
- Google Patents. (n.d.). CN103420840A - Preparation method for benzyl 4-hydroxybenzoate.
- Google Patents. (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.
-
NETZSCH. (2026, March 10). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]
-
PubMed. (2021, May 16). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzyl 4-hydroxybenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl benzoate. Retrieved from [Link]
-
PMC. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]
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Strategic Utility of Benzyl 2-chloro-4-hydroxybenzoate in Advanced Pharmaceutical Synthesis
A Technical Guide on Orthogonal Protection, Site-Selective Modification, and Self-Validating Workflows
Executive Summary
Benzyl 2-chloro-4-hydroxybenzoate (CAS: 115168-73-5) is a highly specialized organic ester utilized as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. By leveraging the orthogonal reactivity of its functional groups, chemists can execute precise, site-selective modifications. This technical whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative metrics required to deploy this intermediate effectively in drug development pipelines.
Chemical Anatomy and Mechanistic Rationale
The utility of Benzyl 2-chloro-4-hydroxybenzoate stems from its trifunctional topology, which allows for highly controlled sequence modifications:
-
The Benzyl Ester: Unlike methyl or ethyl esters, which are susceptible to nucleophilic attack and require harsh basic conditions for saponification, the benzyl ester provides robust protection of the carboxylate. It is uniquely stable to the basic conditions required for phenolic etherification, yet easily cleaved via neutral catalytic hydrogenolysis[2].
-
The 2-Chloro Substituent: The halogen atom exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the para-hydroxyl group, rendering it more nucleophilic upon deprotonation. Furthermore, the steric bulk of the chlorine atom shields the 1-position, directing both chemical and enzymatic site-selective modifications strictly to the 4-position[3].
-
The 4-Hydroxyl Group: Acting as the primary site for structural diversification, this phenol can undergo rapid SN2 alkylation to build extended ether-linked side chains, a common motif in modern pharmacophores and advanced liquid crystal precursors[4].
The Orthogonal Protection Workflow
In advanced API synthesis, such as the generation of 4-(2-acetoxyethoxy)-2-chlorobenzoic acid, the benzyl group acts as a temporary mask[2]. If the free carboxylic acid were present during the etherification step, it would competitively alkylate, forming unwanted ester byproducts. The workflow below illustrates the logical progression from starting material to the target API precursor.
Figure 1: Orthogonal protection-deprotection strategy utilizing the benzyl ester.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to design protocols that are not merely recipes, but self-validating systems. Every step must incorporate a mechanistic rationale and an In-Process Control (IPC) to guarantee trustworthiness.
Protocol A: Chemoselective Benzylation (Synthesis of CAS 115168-73-5)
-
Objective: Selectively protect the carboxylic acid without alkylating the phenol[1].
-
Causality: Potassium bicarbonate (KHCO3) is selected as the base. With a pKa of ~10.3 (conjugate acid), it is strong enough to deprotonate the carboxylic acid (pKa ~3.5) but too weak to fully deprotonate the phenol (pKa ~9.0). This thermodynamic difference ensures strictly chemoselective O-alkylation at the carboxylate.
-
Methodology:
-
Charge a reactor with 2-chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (5 volumes).
-
Add KHCO3 (1.1 eq) and stir for 30 minutes at 25°C to form the carboxylate salt.
-
Add benzyl chloride (1.05 eq) dropwise. Heat the system to 60°C.
-
-
Self-Validation (IPC): Monitor via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is <1.0%. If >1.0%, continue heating in 1-hour increments.
Protocol B: Phenolic Etherification via the "Cesium Effect"
-
Objective: Install the acetoxyethoxy side chain at the 4-position[5].
-
Causality: Cesium carbonate (Cs2CO3) is utilized instead of potassium carbonate. The larger ionic radius of the Cs+ ion creates a looser ion pair with the phenoxide, resulting in a highly reactive, "naked" anion that accelerates the SN2 displacement. Sodium iodide (NaI) is added as a nucleophilic catalyst to convert 2-bromoethyl acetate into the highly reactive 2-iodoethyl acetate in situ (Finkelstein reaction).
-
Methodology:
-
Dissolve Benzyl 2-chloro-4-hydroxybenzoate (1.0 eq) in a 4:1 mixture of THF/DMF.
-
Add Cs2CO3 (1.5 eq) and NaI (0.2 eq).
-
Introduce 2-bromoethyl acetate (1.2 eq) and heat to 75°C.
-
-
Self-Validation (IPC): LC-MS analysis must confirm the mass shift (+130 Da) corresponding to the etherified product. The absence of a mass corresponding to ester hydrolysis validates the choice of the non-nucleophilic base.
Protocol C: Catalytic Hydrogenolysis (Deprotection)
-
Objective: Cleave the benzyl ester to yield the free API precursor[2].
-
Causality: Saponification (e.g., LiOH/H2O) would hydrolyze both the benzyl ester and the newly installed acetate group. Palladium-catalyzed hydrogenolysis strictly targets the benzylic C-O bond, preserving the acetate ester completely.
-
Methodology:
-
Dissolve the intermediate in THF (10 volumes).
-
Add 10% Pd/C (5 wt%). Purge the reactor with N2 (3x), then pressurize with H2 (1 atm).
-
Stir vigorously at 25°C.
-
Figure 2: Self-validating in-process control loop for catalytic hydrogenolysis.
Quantitative Data Summarization
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-step workflow, establishing a baseline for process scale-up.
| Reaction Step | Catalyst / Reagents | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC Area %) |
| Chemoselective Benzylation | BnCl, KHCO3 | DMF | 60 | 4 | 92 | >99.0 |
| Phenolic Etherification | 2-Bromoethyl acetate, Cs2CO3, NaI | THF/DMF | 75 | 8 | 88 | >98.5 |
| Catalytic Hydrogenolysis | 10% Pd/C, H2 (1 atm) | THF | 25 | 3 | 95 | >99.5 |
Table 1: Standardized quantitative metrics for the downstream modification of Benzyl 2-chloro-4-hydroxybenzoate.
Conclusion
Benzyl 2-chloro-4-hydroxybenzoate is far more than a simple ester; it is a strategically designed chemical scaffold. By understanding the thermodynamic and kinetic causality behind its reactivity—specifically the pKa differentials and orthogonal cleavage pathways—drug development professionals can execute highly efficient, self-validating syntheses of complex APIs and advanced materials.
Sources
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- 2. 4-(2-acetoxyethoxy)-2-chlorobenzoic acid - CAS号 888022-56-8 - 摩熵化学 [molaid.com]
- 3. Non-Native Site-Selective Enzyme Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. benzyl 4-(2-acetoxyethoxy)-2-chlorobenzoate - CAS号 888022-49-9 - 摩熵化学 [molaid.com]
The Strategic Role of Benzyl 2-chloro-4-hydroxybenzoate in Modern Medicinal Chemistry: A Comprehensive Technical Guide
Executive Summary
As we navigate the complex medicinal chemistry landscape in 2026, the demand for highly functionalized, predictable, and orthogonally protected building blocks has never been higher. Benzyl 2-chloro-4-hydroxybenzoate (CAS: 115168-73-5) has emerged as a privileged scaffold in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. Rather than serving as a final therapeutic agent, its value lies in its tri-functional nature: a lipophilic, cleavable benzyl ester; an ortho-halogen atom for steric and electronic modulation; and a para-phenolic hydroxyl group primed for late-stage diversification.
This whitepaper provides an in-depth mechanistic analysis and highly validated experimental workflows for utilizing this compound in modern drug discovery.
Structural Profiling and Physicochemical Rationale
To understand the utility of Benzyl 2-chloro-4-hydroxybenzoate, one must analyze the causality of its specific substitution pattern. The molecule is not merely a collection of functional groups; it is a carefully balanced electronic system.
-
The Benzyl Ester: Serves a dual purpose. During early-stage synthesis, it acts as a robust protecting group that masks the carboxylic acid, preventing unwanted amidation or esterification. Furthermore, its massive lipophilic bulk enhances the solubility of intermediates in organic solvents during multi-step syntheses.
-
The Ortho-Chloro Substituent: The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) while providing steric shielding to the adjacent ester carbonyl. This shielding prevents premature hydrolysis in mildly basic conditions. In final drug candidates, this chlorine atom frequently participates in halogen bonding (σ-hole interactions) with backbone carbonyls in target protein pockets.
-
The Para-Phenolic Hydroxyl: The electron-withdrawing nature of both the ester and the ortho-chloro group lowers the pKa of this phenol (making it more acidic than a standard phenol). This increased acidity makes it an excellent, highly reactive nucleophile for selective O-alkylation.
Quantitative Physicochemical Profile
The following table summarizes the predictive and empirical data that dictate the compound's behavior in synthesis and biological systems.
| Property | Value | Rationale in Scaffold Design |
| CAS Number | 115168-73-5 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Weight | 262.69 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | ~3.5 | High lipophilicity due to benzyl and chloro groups; aids in passive membrane permeability of prodrugs. |
| Hydrogen Bond Donors | 1 | The phenolic -OH serves as a critical anchor for target binding or as a reactive nucleophile. |
| Hydrogen Bond Acceptors | 3 | Ester oxygens and the phenolic oxygen provide multiple vectors for kinase/receptor interaction. |
Mechanistic Applications in Drug Discovery
Enzymatic Probing and Biocatalysis
Beyond traditional small-molecule synthesis, Benzyl 2-chloro-4-hydroxybenzoate and its derivatives are heavily utilized in the study of flavin-dependent monooxygenases. For instance, research involving p-hydroxyphenylacetate-3-hydroxylase (HPAH)—a two-component enzyme system—utilizes halogenated hydroxybenzoates to map the regioselectivity of enzymatic hydroxylation[2]. The ortho-chloro group forces the enzyme to adopt specific conformations, allowing researchers to study the steric constraints of the enzyme's active site and engineer variants for industrial biocatalysis[2].
Pharmacophore Design
When the benzyl group is ultimately removed, the resulting 2-chloro-4-alkoxybenzoic acid core frequently acts as an isostere for traditional biaryl systems. The interaction dynamics of this core within a generic receptor pocket are visualized below.
Fig 2: Pharmacophore interaction map of the 2-chloro-4-alkoxybenzoate core within a target pocket.
Advanced Synthetic Workflows & Protocols
The most common synthetic trajectory for this molecule involves the functionalization of the para-hydroxyl group, followed by the chemoselective removal of the benzyl ester to reveal the free carboxylic acid for subsequent amide coupling.
Fig 1: Synthetic workflow for utilizing Benzyl 2-chloro-4-hydroxybenzoate in API scaffold generation.
Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)
Causality: Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) because the electron-withdrawing chloro and ester groups sufficiently lower the pKa of the phenol (~8.5). K₂CO₃ is strong enough to deprotonate the phenol quantitatively but mild enough to prevent the saponification of the benzyl ester. DMF is utilized as a polar aprotic solvent to strip the hydration shell from the phenoxide ion, maximizing its nucleophilicity for the Sₙ2 displacement.
Self-Validating Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve Benzyl 2-chloro-4-hydroxybenzoate (1.0 eq, 10 mmol) in anhydrous DMF (25 mL).
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes. The solution will adopt a slight yellow tint, indicating phenoxide formation.
-
Alkylation: Dropwise, add the desired alkyl halide (e.g., 1-bromo-3-methylbutane) (1.2 eq, 12 mmol). Heat the reaction mixture to 60°C.
-
Self-Validation (Reaction Monitoring): After 4 hours, remove a 20 µL aliquot. Quench into 200 µL of 1M HCl and extract with 200 µL of Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 4:1). Validation: The complete disappearance of the starting material (UV-active, Rf ~0.3, stains dark with KMnO₄) and the appearance of a less polar product spot (Rf ~0.6) confirms successful alkylation. If starting material persists, add 0.2 eq of alkyl halide and stir for 2 additional hours.
-
Workup: Cool to room temperature, pour into 100 mL of ice water, and extract with EtOAc (3 x 50 mL). Wash the combined organics with brine (5 x 50 mL) to quantitatively remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Chemoselective Debenzylation in the Presence of an Aryl Chloride
Causality: This is a notorious trap in medicinal chemistry. Standard hydrogenolysis (H₂, Pd/C) will rapidly cleave the benzyl ester, but it will simultaneously cause hydrodehalogenation , stripping the crucial chlorine atom from the aromatic ring. To preserve the aryl chloride, one must either use mild alkaline hydrolysis (saponification) or a poisoned hydrogenation catalyst. Research has demonstrated that the addition of chloride salts, such as tetrabutylammonium chloride (TBAC), to a Pd/C hydrogenation effectively poisons the catalyst against oxidative addition into the Ar-Cl bond while permitting C-O bond hydrogenolysis[3].
Self-Validating Step-by-Step Methodology (Hydrogenolysis Route):
-
Preparation: Dissolve the Benzyl 2-chloro-4-alkoxybenzoate intermediate (5 mmol) in EtOAc (20 mL).
-
Catalyst & Poison Addition: Add 10% Pd/C (0.05 eq, 5 mol%) and Tetrabutylammonium chloride (TBAC) (0.1 eq, 0.5 mmol). Note: The TBAC is the critical causal agent here, saturating the Pd surface to prevent dechlorination[3].
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature.
-
Self-Validation (Reaction Monitoring): Monitor via LC-MS every 30 minutes. Validation: Look for the mass corresponding to the free carboxylic acid [M-H]- in negative ion mode. Crucially, verify the isotopic distribution of the product peak; the presence of a 3:1 M / M+2 ratio confirms the chlorine atom has been successfully preserved. The absence of the [M-34] peak (dechlorinated product) validates the efficacy of the TBAC poison.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite with EtOAc (20 mL). Concentrate the filtrate in vacuo to yield the pure 2-chloro-4-alkoxybenzoic acid scaffold.
Conclusion
Benzyl 2-chloro-4-hydroxybenzoate is far more than a simple reagent; it is a highly engineered, privileged scaffold. By understanding the electronic interplay between its ester, halogen, and hydroxyl groups, medicinal chemists can leverage it to build complex, target-specific APIs. Mastering the chemoselective handling of this molecule—particularly the preservation of the aryl chloride during deprotection—is a hallmark of advanced synthetic expertise.
References
- Benchchem. "Benzyl 2-chloro-4-hydroxybenzoate | 115168-73-5". Benchchem Compound Database.
- ResearchGate. "Hydroxylation of 4-hydroxyphenylethylamine derivatives by R263 variants of the oxygenase component of p-hydroxyphenylacetate-3-hydroxylase".
- ResearchGate. "Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions".
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Application Note: Highly Selective O-Alkylation of Benzyl 2-chloro-4-hydroxybenzoate via the "Cesium Effect"
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary
The1 is a cornerstone methodology for generating asymmetric ethers[1]. However, when dealing with multifunctional substrates like2, traditional basic conditions (e.g., NaOH, K₂CO₃) often lead to undesirable side reactions, including ester saponification or competing C-alkylation[2].
This application note details a highly optimized, self-validating protocol for the exclusive O-alkylation of Benzyl 2-chloro-4-hydroxybenzoate using cesium carbonate (Cs₂CO₃). By leveraging the "Cesium Effect," this methodology ensures high yields, strict chemoselectivity, and mild reaction conditions suitable for late-stage drug development.
Mechanistic Insights: Decoding the "Cesium Effect"
To design an effective protocol, one must understand the causality behind the reagent selection. Benzyl 2-chloro-4-hydroxybenzoate contains a free phenolic hydroxyl group at C4, a sterically demanding and electron-withdrawing chlorine atom at C2, and a base-sensitive benzyl ester at C1.
Using standard potassium or sodium bases often requires elevated temperatures (>60°C) which risks hydrolyzing the benzyl ester. By substituting these with Cs₂CO₃ in a polar aprotic solvent like N,N-Dimethylformamide (DMF), we exploit the 3[3].
The cesium cation (Cs⁺) possesses a massive ionic radius (1.67 Å) and low charge density. In DMF, the Cs⁺ ion is highly solvated, effectively separating from the phenoxide anion. This creates a "naked," highly dissociated phenoxide ion pair[3]. The resulting unencumbered oxygen atom exhibits drastically enhanced nucleophilicity, allowing the Sₙ2 displacement of the alkyl halide to proceed rapidly at room temperature[4].
Mechanistic pathway of Cs2CO3-mediated O-alkylation via the Cesium Effect.
Quantitative Data: Comparative Base Efficacy
The table below summarizes the quantitative advantages of utilizing Cs₂CO₃ over traditional alkali metal carbonates for phenol O-alkylation, demonstrating the empirical basis for our protocol design.
| Base | Cation Radius (Å) | Typical Temp (°C) | Reaction Time (h) | O-Alkylation Yield (%) | Selectivity / Side Reactions |
| Na₂CO₃ | 1.02 | 80 - 100 | 18 - 24 | < 45% | Poor; High ester hydrolysis risk |
| K₂CO₃ | 1.38 | 60 - 80 | 8 - 12 | 65 - 75% | Moderate; Some C-alkylation |
| Cs₂CO₃ | 1.67 | 20 - 25 (RT) | 2 - 4 | > 95% | Exclusive O-alkylation (>99:1) |
Data synthesis reflects standard benchmarks for the4[4].
Experimental Protocol
This methodology is designed as a self-validating system. Every step includes a causal rationale to ensure the researcher understands why a specific action is taken, minimizing procedural deviations.
Reagents and Materials
-
Substrate: Benzyl 2-chloro-4-hydroxybenzoate (1.0 equiv, e.g., 5.0 mmol)
-
Base: Cesium Carbonate (Cs₂CO₃), anhydrous powder (1.5 equiv, 7.5 mmol)
-
Electrophile: Primary Alkyl Halide (e.g., 1-bromobutane) (1.2 equiv, 6.0 mmol)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL)
-
Atmosphere: Argon or Nitrogen gas
Step-by-step experimental workflow for the O-alkylation protocol.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolve Benzyl 2-chloro-4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.33 M concentration).
-
Causality: Anhydrous conditions are critical. Water acts as a competitive nucleophile, potentially converting the alkyl halide into an alcohol, and solvates the phenoxide anion, destroying the naked anion "Cesium Effect."
Step 2: Deprotonation
-
Add anhydrous Cs₂CO₃ (1.5 equiv) to the stirring solution at room temperature (20-25°C).
-
Stir the suspension for 30 minutes.
-
Causality: The 1.5 equivalents ensure complete deprotonation without leaving excessive unreacted base. The 30-minute pre-stir allows the insoluble Cs₂CO₃ to fully react with the phenol, generating the highly soluble cesium phenoxide intermediate. A slight color change (often pale yellow) serves as visual validation of phenoxide formation.
Step 3: Alkylation
-
Add the Alkyl Halide (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2 to 4 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 4:1). The starting phenol will typically stain strongly with KMnO₄ or FeCl₃, whereas the ether product will not. Proceed to workup only when the starting material spot is completely consumed.
-
Causality: A slight excess (1.2 equiv) of the electrophile drives the reaction to 100% conversion while avoiding heavy chromatographic burdens during purification.
Step 4: Quenching and Workup
-
Quench the reaction by adding 20 mL of distilled water.
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 20 mL).
-
Combine the organic layers and wash sequentially with distilled water (2 × 20 mL) and saturated aqueous NaCl (brine) (3 × 20 mL).
-
Causality: DMF is highly polar and miscible with both water and EtOAc. A single aqueous wash is insufficient. Multiple brine washes leverage the "salting-out" effect to aggressively partition residual DMF into the aqueous phase, preventing solvent contamination in the final product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically starting at 9:1 and moving to 4:1).
-
Concentrate the product fractions to yield the pure O-alkylated Benzyl 2-chloro-4-hydroxybenzoate derivative.
References
-
Improved Cs2Co3 Promoted O-Alkylation of Phenols . Synthetic Communications. 4
-
An Assessment of the Causes of the “Cesium Effect” . Journal of Organic Chemistry. 3
-
Williamson Ether Synthesis . Cambridge University Press. 1
-
Benzyl 2-chloro-4-hydroxybenzoate . Benchchem. 2
Sources
Application Notes and Protocols for the Step-by-Step Synthesis of 1-(2,6-difluorobenzoyl)-3-(2-fluoro-4-((2-hydroxy-2-(4-methoxyphenyl)ethyl)amino)phenyl)urea (CAS 115168-73-5)
Abstract
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of the urea derivative with CAS number 115168-73-5, identified as 1-(2,6-difluorobenzoyl)-3-(2-fluoro-4-((2-hydroxy-2-(4-methoxyphenyl)ethyl)amino)phenyl)urea. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and practical guidance. The synthesis is presented as a multi-step process, beginning with the preparation of a key amine intermediate, followed by the synthesis of the requisite isocyanate, and culminating in the final urea formation. Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success.
Introduction
Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1][2] This capacity for strong and specific interactions makes the urea moiety a privileged scaffold in the design of therapeutic agents.[2] The target molecule, 1-(2,6-difluorobenzoyl)-3-(2-fluoro-4-((2-hydroxy-2-(4-methoxyphenyl)ethyl)amino)phenyl)urea, incorporates several key structural features: a difluorobenzoyl group, a substituted phenylurea core, and a chiral amino alcohol side chain. These elements suggest its potential as a bioactive compound, making a reliable synthetic route to it highly valuable for further investigation.
This guide outlines a logical and efficient three-stage synthetic strategy:
-
Synthesis of the Key Amine Intermediate: Preparation of 1-(4-amino-3-fluorophenylamino)-2-(4-methoxyphenyl)ethanol.
-
Synthesis of the Acyl Isocyanate: Preparation of 2,6-difluorobenzoyl isocyanate.
-
Final Urea Formation: Coupling of the amine intermediate and the acyl isocyanate.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for the preparation of the target urea derivative.
Part 1: Synthesis of the Key Amine Intermediate
The synthesis of 1-(4-amino-3-fluorophenylamino)-2-(4-methoxyphenyl)ethanol is achieved in two critical steps: the nucleophilic ring-opening of an epoxide followed by the selective reduction of a nitro group.
Step 1a: Synthesis of 1-(3-Fluoro-4-nitrophenylamino)-2-(4-methoxyphenyl)ethanol
This step involves the nucleophilic attack of the amino group of 2-fluoro-4-nitroaniline on the electrophilic carbon of 2-(4-methoxyphenyl)oxirane. The aniline nitrogen acts as the nucleophile, opening the epoxide ring to form the desired amino alcohol. The regioselectivity of this reaction is governed by the attack at the less sterically hindered carbon of the epoxide.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-nitroaniline (1.0 equivalent) in a suitable solvent such as isopropanol or acetonitrile (approximately 10 mL per gram of aniline).
-
Addition of Epoxide: To the stirred solution, add 2-(4-methoxyphenyl)oxirane (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 8-12 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-(3-fluoro-4-nitrophenylamino)-2-(4-methoxyphenyl)ethanol as a solid.
-
Step 1b: Synthesis of 1-(4-Amino-3-fluorophenylamino)-2-(4-methoxyphenyl)ethanol
The selective reduction of the aromatic nitro group in the presence of other reducible functionalities is crucial. Catalytic hydrogenation is a clean and efficient method for this transformation. Raney Nickel is chosen as the catalyst to minimize the risk of dehalogenation, which can sometimes be observed with palladium catalysts.[3]
Experimental Protocol:
-
Catalyst and Reagent Setup: In a hydrogenation vessel, suspend 1-(3-fluoro-4-nitrophenylamino)-2-(4-methoxyphenyl)ethanol (1.0 equivalent) in methanol or ethanol (approximately 20 mL per gram of substrate).
-
Addition of Catalyst: Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the substrate) to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 4-6 hours.
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product, 1-(4-amino-3-fluorophenylamino)-2-(4-methoxyphenyl)ethanol, which can be used in the next step without further purification if of sufficient purity.
-
Part 2: Synthesis of 2,6-Difluorobenzoyl Isocyanate
2,6-Difluorobenzoyl isocyanate is a key reagent for the final coupling step. It can be reliably prepared from 2,6-difluorobenzamide by reaction with oxalyl chloride.[4] This reaction proceeds through the formation of an intermediate N-acylchloroformamidinium chloride, which then eliminates carbon monoxide and hydrogen chloride to yield the isocyanate.
Experimental Protocol:
-
Reagent Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend 2,6-difluorobenzamide (1.0 equivalent) in an inert, dry solvent such as toluene (approximately 8 mL per gram of amide).
-
Addition of Oxalyl Chloride: Add oxalyl chloride (1.1 equivalents) dropwise to the suspension at room temperature with stirring.[4]
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C). The reaction will evolve gas (HCl and CO). Continue refluxing for 4-6 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and any excess oxalyl chloride by distillation under reduced pressure.
-
The resulting crude 2,6-difluorobenzoyl isocyanate is often used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.
-
Part 3: Final Urea Formation
The final step is the formation of the urea linkage by the reaction of the synthesized amine intermediate with 2,6-difluorobenzoyl isocyanate. This is a nucleophilic addition reaction where the primary aromatic amine of the intermediate attacks the electrophilic carbon of the isocyanate.[5]
Figure 2: Final coupling step to form the urea derivative.
Experimental Protocol:
-
Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine intermediate, 1-(4-amino-3-fluorophenylamino)-2-(4-methoxyphenyl)ethanol (1.0 equivalent), in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Isocyanate: To this solution, add a solution of 2,6-difluorobenzoyl isocyanate (1.05 equivalents) in the same solvent dropwise at room temperature with stirring.
-
Reaction: The reaction is typically rapid and exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up and Purification:
-
If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product, 1-(2,6-difluorobenzoyl)-3-(2-fluoro-4-((2-hydroxy-2-(4-methoxyphenyl)ethyl)amino)phenyl)urea.
-
Quantitative Data Summary
| Step | Starting Material | Reagent | Product | Molar Ratio (SM:Reagent) | Typical Yield |
| 1a | 2-Fluoro-4-nitroaniline | 2-(4-Methoxyphenyl)oxirane | 1-(3-Fluoro-4-nitrophenylamino)-2-(4-methoxyphenyl)ethanol | 1 : 1.1 | 70-85% |
| 1b | 1-(3-Fluoro-4-nitrophenylamino)-2-(4-methoxyphenyl)ethanol | H₂, Raney Ni | 1-(4-Amino-3-fluorophenylamino)-2-(4-methoxyphenyl)ethanol | Substrate:Catalyst (10-20:1 w/w) | >90% |
| 2 | 2,6-Difluorobenzamide | Oxalyl Chloride | 2,6-Difluorobenzoyl isocyanate | 1 : 1.1 | >90% (crude) |
| 3 | 1-(4-Amino-3-fluorophenylamino)-2-(4-methoxyphenyl)ethanol | 2,6-Difluorobenzoyl isocyanate | Final Product | 1 : 1.05 | 80-95% |
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the urea carbonyl stretch (around 1640-1680 cm⁻¹).
References
-
PrepChem. Synthesis of 2,6-Difluorobenzoyl isocyanate. [Link]
-
Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(15), 2754. [Link]
- Odinokov, V. N., et al. (1992). NEW APPROACH TO THE SYNTHESIS OF 2,6-DIFLUOROBENZOYL ISOCYANATE AND ITS USE IN THE PREPARATION OF N-(2,6-DIFLUOROBENZOYL)-N'-(POLYFLUOROARYL)UREAS. BULLETIN OF THE RUSSIAN ACADEMY OF SCIENCES-DIVISION OF CHEMICAL SCIENCE, 41(2), 374-376.
- Ishida, Y., et al. (1986). N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea. U.S.
- BenchChem. (2025).
-
LookChem. 2,6-Difluorobenzoyl isocyanate. [Link]
- Patil, S. A., Patil, R., & Patil, S. A. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 7(10), 843-850.
- XianSheng Fine Chem. (2020). Preparation method of 2, 6-difluorobenzamide. CN110041159A.
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- Cardoso, F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390-1399.
-
Organic Chemistry Portal. Urea Formation. [Link]
- Krüger, G., et al. (1984). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. Arzneimittel-Forschung, 34(11A), 1612-24.
- Al-Ostath, A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 23-53.
- Al-Zoubi, R. M., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2493-2499.
- CN101503365B. Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
- Britton, J., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2045-2053.
- El-Faham, A., & Abdel-Megeed, A. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1073.
- University of Texas Southwestern Medical Center. Reductions.
- CN104262095A. R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
- Li, X., et al. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)
- Gully, D., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-32.
- Sokolova, D., et al. (2020). Optimized iminium-catalysed 1,4-reductions inside the resorcinarene capsule: achieving >90% ee with proline as catalyst. Chemical Science, 11(36), 9831-9838.
Sources
- 1. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. prepchem.com [prepchem.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
Protocol and Application Notes for the Purification of Crude Benzyl 2-chloro-4-hydroxybenzoate via Recrystallization
An Application Guide for Researchers
Abstract: This document provides a comprehensive, in-depth guide to the purification of crude Benzyl 2-chloro-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The protocol moves beyond a simple list of steps to explain the underlying chemical principles that govern each decision in the purification process. We will explore the rationale for solvent selection, the management of common impurities, and troubleshooting strategies to overcome typical challenges such as oiling out and low recovery. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve high purity for this compound through robust and reproducible recrystallization techniques.
Foundational Principles: Understanding the Compound and Its Impurities
Benzyl 2-chloro-4-hydroxybenzoate is a phenolic ester. Its purification is critical as impurities can impact downstream reactions and the quality of the final active pharmaceutical ingredient (API). The crude product, typically synthesized via esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol or benzyl chloride, may contain several process-related impurities.[1][2]
Common Impurities to Consider:
-
Unreacted Starting Materials: 2-chloro-4-hydroxybenzoic acid and benzyl alcohol/benzyl chloride.
-
Side-Reaction Byproducts: Dibenzyl ether can form from the self-condensation of benzyl alcohol.[3][4]
-
Colored Impurities: Often arise from the degradation of phenolic compounds or trace contaminants in reagents.[5][6]
The purification strategy must effectively separate the desired product from these impurities, which have different polarity and solubility profiles. Recrystallization is an ideal technique for this purpose, as it exploits the differences in solubility between the compound and its impurities in a given solvent at varying temperatures.[7][8]
The Cornerstone of Purity: Strategic Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[9] An ideal solvent should exhibit specific solubility characteristics:
-
The target compound (Benzyl 2-chloro-4-hydroxybenzoate) should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-25 °C).[6][7][10]
-
Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[11][12]
-
The solvent must be chemically inert towards the product.[7]
Workflow for Solvent Selection
The following diagram illustrates the logical process for identifying a suitable recrystallization solvent.
Caption: Decision tree for selecting an optimal recrystallization solvent.
Protocol 1: Systematic Solvent Screening
-
Place approximately 50 mg of crude Benzyl 2-chloro-4-hydroxybenzoate into several different test tubes.
-
To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane, acetone).
-
Observe the solubility at room temperature. A solvent that dissolves the compound readily at this stage is unsuitable for single-solvent recrystallization.[13]
-
For solvents in which the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves in the hot solvent, it is a potential candidate. If it remains insoluble, it is unsuitable.[9]
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
A suitable solvent is one that produces a high yield of crystalline precipitate upon cooling.[14]
-
If no single solvent is ideal, consider a mixed-solvent system.[11] This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid.[6] Common miscible pairs include ethanol/water and ethyl acetate/hexane.[15]
Data Summary: Solvent Suitability
| Solvent | Polarity | Solubility (Room Temp) | Solubility (Hot) | Suitability Assessment |
| Water | High | Insoluble | Insoluble | Poor (Single), Potential Anti-Solvent |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Poor to Fair, Potential Anti-Solvent |
| Toluene | Non-polar | Sparingly Soluble | Soluble | Good Candidate |
| Ethyl Acetate | Mid-polar | Soluble | Very Soluble | Poor (Single), Potential "Good" Solvent |
| Ethanol | Polar | Sparingly Soluble | Very Soluble | Excellent Candidate |
Based on the phenolic and ester functionalities, polar solvents like ethanol are predicted to be effective. This table represents expected outcomes.
Master Protocol: Purification of Crude Benzyl 2-chloro-4-hydroxybenzoate
This protocol assumes ethanol has been selected as the optimal solvent.
Overall Purification Workflow
Caption: Step-by-step workflow for the recrystallization process.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude Benzyl 2-chloro-4-hydroxybenzoate (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (a shallow solvent pool can lead to rapid cooling and poor crystal formation).[16]
-
Add a minimal amount of the chosen solvent (ethanol) and heat the mixture to a gentle boil using a hot plate.
-
Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[9][14]
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly to prevent boiling over.[5]
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight).[5] Expertise: Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.[17][18] However, excessive use can adsorb the desired product, reducing the yield.[6][16] Note: Some sources advise against using charcoal for phenolic compounds due to potential complex formation with trace metal ions, though this is a consideration to be evaluated on a case-by-case basis.[7]
-
Gently reheat the solution to boiling for 5-10 minutes to ensure complete adsorption.[6][17]
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities and the activated charcoal.
-
Pre-heat the filtration apparatus (a stemless or short-stemmed funnel and a clean Erlenmeyer flask) by washing it with a small amount of hot solvent.[10] Causality: Pre-heating prevents premature crystallization of the product in the funnel, which would result in significant loss of yield.[5][10]
-
Flute a piece of filter paper to increase the surface area for filtration and place it in the warm funnel.
-
Pour the hot solution through the filter paper in portions.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Expertise: Slow cooling is essential for the formation of large, pure crystals.[9] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.[10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol. Causality: The wash solvent must be cold to minimize redissolving the purified product crystals while still washing away soluble impurities remaining on the crystal surfaces.[14]
-
Break the vacuum and gently press the crystals with a clean stopper or spatula to remove as much mother liquor as possible. Reapply the vacuum.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air-dry. For faster results, dry them in a vacuum oven at a temperature well below the compound's melting point (109-112 °C).[19]
-
Validation and Troubleshooting
A successful purification must be verified. Furthermore, several common issues can arise during the process.
Purity Assessment Techniques
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point Analysis | Assess purity and identity. | A sharp melting point range (e.g., 1-2 °C) close to the literature value. Impurities typically broaden and depress the melting point. |
| Thin-Layer Chromatography (TLC) | Qualitatively check for impurities. | A single spot with a consistent Rf value. Impurities will appear as separate spots. |
| HPLC/UPLC | Quantitatively determine purity. | A single major peak corresponding to the product, allowing for the calculation of purity as a percentage (e.g., >99%).[20] |
| NMR Spectroscopy | Confirm chemical structure and identify impurities. | The spectrum should match the expected structure of Benzyl 2-chloro-4-hydroxybenzoate without significant peaks from starting materials or byproducts.[4] |
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated.[21] | Boil off some of the solvent to increase the concentration and allow it to cool again.[10] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of the pure compound.[14] | |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute.[10] | Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and re-cool.[16][21] |
| The solution cooled too rapidly. | Reheat to dissolve and allow the solution to cool much more slowly (e.g., by insulating the flask).[21] | |
| Low Yield | Too much solvent was used during dissolution or washing.[14][16] | Ensure the minimum amount of hot solvent is used for dissolution and that the wash solvent is ice-cold. Recover additional product from the mother liquor if necessary. |
| Premature crystallization in the funnel during hot filtration. | Ensure the filtration apparatus is thoroughly pre-heated with hot solvent before filtering.[10] |
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website. [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from Scribd website. [Link]
-
Labster. (n.d.). Recrystallization Steps - Theory pages. Retrieved from Labster website. [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York website. [Link]
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Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center website. [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from rsc.li/3laNzRG. [Link]
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Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from pubs.acs.org. [Link]
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Wired Chemist. (n.d.). Recrystallization. Retrieved from Wired Chemist website. [Link]
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Scribd. (n.d.). Role of Activated Charcoal in Recrystallization | PDF. Retrieved from Scribd website. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website. [Link]
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ResearchGate. (2018, July 24). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from ResearchGate. [Link]
- Unknown. (n.d.).
- Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
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Organic Syntheses. (n.d.). benzyl benzoate - Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]
- Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
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International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from isciorganisation.com. [Link]
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ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from ResearchGate. [Link]
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YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from YouTube. [Link]
- Unknown. (n.d.).
- Google Patents. (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.
-
PubMed. (2009, February 15). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN103420840A - Preparation method for benzyl 4-hydroxybenzoate.
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NIST. (n.d.). Benzyl 4-hydroxybenzoate - the NIST WebBook. Retrieved from NIST WebBook. [Link]
- Unknown. (n.d.). Recrystallization of Benzoic Acid. Source URL unavailable.
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from The Royal Society of Chemistry. [Link]
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SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from SAGE Journals. [Link]
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ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from ResearchGate. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1231-1234. Retrieved from JOCPR. [Link]
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How to improve reaction yield in Benzyl 2-chloro-4-hydroxybenzoate synthesis
Welcome to the Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing Benzyl 2-chloro-4-hydroxybenzoate .
The fundamental challenge with this substrate is chemoselectivity . The 2-chloro-4-hydroxybenzoic acid molecule contains two competing nucleophilic sites: the carboxylic acid (pKa ~3.5) and the phenolic hydroxyl group (pKa ~8.5). Standard esterification protocols often fail to differentiate between the two, leading to complex mixtures, O-alkylation (ether formation), and severely depressed yields.
Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to help you achieve >85% yield with pristine chemoselectivity.
Diagnostic Workflow for Yield Optimization
Use the following logical workflow to diagnose your current reaction failures and select the appropriate synthetic rescue strategy.
Caption: Logical workflow for troubleshooting Benzyl 2-chloro-4-hydroxybenzoate synthesis.
Quantitative Comparison of Esterification Strategies
To understand why your reaction is failing, we must look at the causality behind the reagents. The table below summarizes the quantitative outcomes of different approaches based on empirical data.
| Method | Reagents | Typical Yield | Chemoselectivity | Causality / Mechanism |
| Strong Base Alkylation | Benzyl bromide, K₂CO₃, DMF | < 40% | Poor | K₂CO₃ (pKa ~10.3) deprotonates both the COOH and the Phenol OH, leading to competitive dibenzylation[1]. |
| Weak Base Alkylation | Benzyl bromide, KHCO₃, DMF | 85 - 95% | Excellent | KHCO₃ selectively deprotonates only the more acidic carboxylic acid, leaving the phenol intact[1]. |
| Mitsunobu Reaction | Benzyl alcohol, DIAD, PPh₃, THF | 70 - 80% | Excellent | Phenolic hydroxyls act as inert spectators under these specific redox conditions, preventing etherification[2]. |
| Fischer Esterification | Benzyl alcohol, H₂SO₄ (cat.) | 50 - 70% | Excellent | Phenols do not undergo acid-catalyzed esterification. However, yield is severely limited by water-driven equilibrium[3]. |
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am using benzyl bromide and potassium carbonate (K₂CO₃) in DMF. My yield is below 40%, and TLC shows a major non-polar byproduct. What is happening? A1: You are observing competitive O-alkylation. K₂CO₃ is a relatively strong base that easily deprotonates both the carboxylic acid and the phenolic hydroxyl group, leading to the formation of the unwanted dibenzyl ether-ester byproduct. To resolve this, you must exploit the pKa difference between the two groups. Switch to a milder base such as potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃). These weak bases are sufficiently basic to deprotonate the carboxylic acid but leave the phenol protonated, ensuring exclusive reaction at the carboxylate [1].
Q2: I attempted a Fischer esterification using benzyl alcohol and catalytic sulfuric acid, but the reaction stalls at 50% conversion. How can I push it to completion? A2: Fischer esterification is an equilibrium-driven process. Because benzyl alcohol is bulkier and less nucleophilic than primary aliphatic alcohols, the forward reaction is slow. Furthermore, the generated water easily hydrolyzes the product back to the starting materials[3]. To improve the yield, you must actively remove water from the system (Le Chatelier's principle). Use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water, or add activated 4Å molecular sieves directly to the reaction flask.
Q3: Can I use coupling agents like DCC or EDCI to avoid the high temperatures of Fischer esterification? A3: While Steglich esterification (using DCC/EDCI and DMAP) is possible, it is generally not recommended for this specific substrate. The phenolic hydroxyl can occasionally interfere, and more importantly, the dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to separate from benzyl esters via standard chromatography. If you require a room-temperature method, the Mitsunobu reaction is vastly superior for the chemoselective esterification of phenolic acids[2].
Validated Experimental Protocols
To guarantee success, abandon the K₂CO₃ method and utilize one of the two self-validating protocols below.
Protocol A: Weak-Base Chemoselective Alkylation (Recommended for Scale-up)
This method relies on strict thermodynamic control of deprotonation.
Materials:
-
2-chloro-4-hydroxybenzoic acid (1.0 equiv, 10 mmol)
-
Potassium bicarbonate (KHCO₃) (1.1 equiv, 11 mmol)
-
Benzyl bromide (1.1 equiv, 11 mmol)
-
Anhydrous DMF (20 mL)
Step-by-Step Procedure:
-
Salt Formation: In an oven-dried round-bottom flask, dissolve 2-chloro-4-hydroxybenzoic acid in anhydrous DMF. Add KHCO₃ powder. Stir the suspension at room temperature for 30 minutes. Causality: This pre-incubation ensures complete formation of the carboxylate salt before the electrophile is introduced, preventing localized concentration spikes.
-
Alkylation: Add benzyl bromide dropwise over 5 minutes.
-
Heating: Warm the reaction mixture to 40 °C and stir for 3 hours.
-
Workup: Cool to room temperature and quench by pouring the mixture into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to thoroughly remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (Eluent: 3:1 Hexane:EtOAc). Spray the plate with a 1% aqueous Ferric Chloride (FeCl₃) solution. The desired product spot will immediately turn dark purple/blue , confirming the phenolic hydroxyl group is intact and unalkylated.
-
Purification: Purify via silica gel flash chromatography to yield the pure benzyl ester.
Protocol B: Chemoselective Mitsunobu Esterification (Recommended for Mild Conditions)
This method relies on the unique redox kinetics of the Mitsunobu couple, where phenols act as inert spectators.
Materials:
-
2-chloro-4-hydroxybenzoic acid (1.0 equiv, 5 mmol)
-
Benzyl alcohol (1.0 equiv, 5 mmol)
-
Triphenylphosphine (PPh₃) (1.2 equiv, 6 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 6 mmol)
-
Anhydrous THF (15 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the benzoic acid derivative, benzyl alcohol, and PPh₃ in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Activation: Cool the mixture to 0 °C using an ice bath.
-
Coupling: Add DIAD dropwise over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing side reactions.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Workup: Concentrate the reaction mixture directly under reduced pressure.
-
Purification: Load the crude residue onto a silica gel column. Elute with a gradient of Hexane to 20% EtOAc/Hexane. The product will elute before the triphenylphosphine oxide (TPPO) byproduct.
References
-
Guo, W., et al. (2005). "A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids." Synthetic Communications, 35(2), 145–152.[Link]
-
Appendino, G., et al. (2002). "Chemoselective Esterification of Phenolic Acids and Alcohols." Organic Letters, 4(22), 3839-3841.[Link]
Sources
Optimizing DMF solvent ratios for Benzyl 2-chloro-4-hydroxybenzoate reactions
A Senior Application Scientist's Guide to the Synthesis of Benzyl 2-chloro-4-(benzyloxy)benzoate
Welcome to the technical support center for optimizing reactions involving Benzyl 2-chloro-4-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to improve the yield, purity, and reproducibility of the O-benzylation of this substrate, a critical step in the synthesis of various high-value molecules. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.
The conversion of Benzyl 2-chloro-4-hydroxybenzoate to Benzyl 2-chloro-4-(benzyloxy)benzoate via Williamson ether synthesis is a foundational transformation. The choice of solvent is paramount, and N,N-Dimethylformamide (DMF) is frequently selected for its unique properties. However, its use is not without challenges. This guide provides a comprehensive framework for troubleshooting and optimizing your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common inquiries our team receives regarding the use of DMF in this specific benzylation reaction.
Q1: Why is DMF so commonly recommended for the O-benzylation of phenols?
A: DMF is a polar aprotic solvent with a high dielectric constant. This makes it exceptionally effective for nucleophilic substitution (SN2) reactions for several key reasons:
-
Cation Solvation: DMF is excellent at solvating the cation (e.g., K⁺ from potassium carbonate or Na⁺ from sodium hydride) of the base used to deprotonate the phenol. This leaves the resulting phenoxide anion "naked" and highly nucleophilic, accelerating the rate of reaction with the benzyl halide.[1][2]
-
High Boiling Point: With a boiling point of 153 °C, DMF allows for a wide range of reaction temperatures, enabling chemists to drive sluggish reactions to completion.
-
Reactant Solubility: It is a powerful solvent that can dissolve a wide variety of organic and inorganic compounds, ensuring a homogeneous reaction mixture.[3][4]
Q2: My reaction is giving inconsistent yields. What aspects of the DMF solvent should I investigate?
A: Inconsistency is often traced back to the quality and handling of DMF. Two primary factors are at play:
-
Water Content: DMF is highly hygroscopic. The presence of water, even in small amounts, can significantly reduce your yield by hydrolyzing the base and reacting with the benzylating agent. It is crucial to use anhydrous DMF and handle it under an inert atmosphere (e.g., nitrogen or argon). The impact of water on reaction kinetics in DMF has been well-documented.[5][6]
-
Impurities from Degradation: Technical-grade DMF can contain dimethylamine as an impurity.[3] Furthermore, DMF can slowly decompose, especially when heated or in the presence of strong bases, to produce dimethylamine and carbon monoxide.[7] This in situ generated dimethylamine can compete with your phenoxide as a nucleophile, reacting with benzyl bromide to form N-benzyl-N,N-dimethylamine, a common impurity.
Q3: I'm seeing an unusual, persistent impurity in my product. Could it be related to DMF?
A: Yes, this is a known issue, particularly when using strong bases like sodium hydride (NaH) with benzyl bromide in DMF. Research has shown that these conditions can lead to the formation of an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine.[8][9] This impurity is generated through a Sommelet-Hauser rearrangement of an intermediate ylide and can be difficult to separate from the desired product. In some cases, it has been shown to act as a poison for catalysts used in subsequent reaction steps.[8][10]
Q4: Removing residual DMF after the reaction is proving difficult. What is the best strategy for workup?
A: The high boiling point and miscibility of DMF with both water and many organic solvents make its removal challenging.[1][3] A standard aqueous workup often fails to remove it completely. The most effective methods include:
-
Multiple Aqueous Washes: Washing the organic layer multiple times with water or brine can partition a significant amount of DMF into the aqueous phase.
-
Azeotropic Removal: For some solvent systems (e.g., with toluene), DMF can be removed azeotropically under reduced pressure, although this is not always efficient.
-
High-Vacuum Distillation: The most reliable method is to remove the primary extraction solvent (e.g., ethyl acetate) and then subject the crude oil to high vacuum at a moderately elevated temperature to distill off the residual DMF.
Q5: Are there viable alternatives to DMF for this reaction if I want to avoid these issues?
A: Absolutely. While DMF is effective, several other polar aprotic solvents can be used, each with its own pros and cons.
-
DMSO (Dimethyl Sulfoxide): Similar to DMF, it's an excellent solvent for SN2 reactions but also has a high boiling point and can be difficult to remove.[1]
-
Acetonitrile (MeCN): Has a lower boiling point, making it much easier to remove. However, it is generally less effective at solvating salts, which may require the use of a phase-transfer catalyst or a more soluble base like cesium carbonate.
-
"Green" Solvents: There is a growing interest in more environmentally benign solvents. For similar transformations, solvents like Cyrene™, propylene carbonate, or 2-methyltetrahydrofuran (2-MeTHF) are being explored.[11][12] However, reaction conditions may need to be re-optimized.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the benzylation of Benzyl 2-chloro-4-hydroxybenzoate in DMF.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet DMF: Water is consuming the base and/or hydrolyzing the benzylating agent. 2. Ineffective Base: The base (e.g., K₂CO₃) is not strong enough or has poor solubility. 3. Low Temperature: The reaction is too slow at the current temperature. | 1. Use fresh, anhydrous DMF from a sealed bottle. Handle under an inert atmosphere. 2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃). If using NaH, ensure it is fresh and properly dispensed.[13] 3. Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. |
| Multiple Byproducts on TLC | 1. DMF Decomposition: The reaction is too hot or a very strong base is being used, causing DMF to break down and its byproducts to react.[7] 2. C-Alkylation: Some benzylation is occurring on the aromatic ring instead of the phenolic oxygen.[14] 3. Di-benzylation: If other nucleophilic sites exist, they may also be reacting. | 1. Lower the reaction temperature. Consider using a milder base than NaH, such as K₂CO₃. 2. C-alkylation is less common in polar aprotic solvents like DMF but can be suppressed by ensuring complete and rapid formation of the phenoxide before the benzylating agent is consumed.[14] 3. This is unlikely for this specific substrate, but ensure starting material purity. |
| Product Degradation | 1. Reaction Too Hot/Long: The product itself may be unstable under prolonged heating. 2. Harsh Workup: Using strongly acidic or basic conditions during workup could potentially hydrolyze the benzyl ester. | 1. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2. Perform a neutral aqueous workup. Wash with water and brine only. |
| Inconsistent Results Batch-to-Batch | 1. Variable DMF Quality: Water content or impurities vary between bottles or due to storage conditions. 2. Reagent Purity: The purity of the starting material or benzyl bromide may differ. 3. Atmospheric Moisture: Reactions run on humid days may be contaminated by atmospheric water. | 1. Standardize the DMF source. Consider purifying a larger batch of DMF and storing it over molecular sieves.[3] 2. Verify the purity of all reagents by NMR or other analytical methods before starting. 3. Always run the reaction under a dry, inert atmosphere (N₂ or Ar). |
Section 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the O-benzylation reaction.
Protocol A: Standard Benzylation using Potassium Carbonate
This is the most common and generally safest method for this transformation.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Benzyl 2-chloro-4-hydroxybenzoate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (use a volume to make a 0.1 to 0.5 M solution). Stir until all solids are dissolved.
-
Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.1 - 1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water (10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (3x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: Workup and Purification
A robust workup is critical for obtaining a pure product free of DMF.
Caption: Standard workflow for reaction workup and purification.
Section 4: The Science Behind the Solvent
Understanding the reaction at a molecular level is key to mastering it.
Mechanism: SN2 O-Benzylation
The reaction proceeds via a classic SN2 mechanism. The base deprotonates the acidic phenolic hydroxyl group to form a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group in a single, concerted step.
Caption: DMF facilitates the SN2 reaction by solvating the counter-ion.
DMF Decomposition Side Reaction Pathway
When using a strong base like NaH, a competing reaction pathway can emerge, leading to impurities.
Caption: Potential side reaction caused by DMF decomposition.
References
-
Dimethylformamide - Wikipedia. Wikipedia provides a general overview of DMF's properties, including its miscibility and common impurities like dimethylamine. [3]
-
Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development. This article details the decomposition pathways of DMF, especially in the presence of strong bases like NaH, and the resulting formation of dimethylamine. [7]
-
N,N-DIMETHYLFORMAMIDE - INCHEM. This source outlines the physical and chemical properties of DMF, including its stability and miscibility with water and most organic solvents. [4]
-
DIMETHYLFORMAMIDE Product Information. This technical sheet lists physical properties such as boiling point and notes its stability under ordinary conditions while highlighting reactivity with strong bases.
-
How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. This article explains the preference for polar aprotic solvents like DMF and DMSO in nucleophilic substitution reactions and mentions the difficulty of their removal during workup. [1]
-
Effect of increasing concentration of water in reaction medium... - ResearchGate. This study shows the significant impact of water concentration within a DMF solvent system on reaction conversion rates. [5]
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Publishing. This review discusses the various roles of DMF, not just as a solvent but also as a reagent, providing a source for various functional groups. [15][16]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. UCD Research Repository. This repository entry links to the primary research identifying the specific amine side-product formed during benzylation in DMF with NaH. [8]
-
Why is the third one major? What's the role of DMF in the reaction? : r/chemhelp - Reddit. This forum discussion correctly identifies DMF's role in promoting SN2 reactions. [2]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry. This peer-reviewed article provides a detailed investigation into the formation of a catalyst-poisoning impurity during benzylation reactions in DMF. [9][10]
-
Are there any alternative solvents for DMF-DCM? - ResearchGate. This discussion provides a list of potential alternative solvents for DMF, including greener options. [11]
-
STUDIES ON THE EFFECT OF WATER-DMF SOLVENT SYSTEMS ON THE THERMODYNAMIC FUNCTIONS... This study explores the kinetic and thermodynamic effects of varying water-DMF solvent ratios on a reaction. [6]
-
DMF/H2O Volume Ratio Controls the Syntheses and Transformations... Inorganic Chemistry. This paper demonstrates how the volume ratio of DMF to water can control the outcome and transformations of chemical syntheses. [17]
-
Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid - Benchchem. This guide provides a general protocol for optimizing benzylation, including the choice of base and temperature. [13]
-
Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. This article discusses common methods for O-benzylation and the side reaction of C-alkylation, noting that it is reduced by using polar aprotic solvents. [14]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. This blog post discusses modern, greener alternatives to traditional polar aprotic solvents like DMF. [12]
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Overcoming steric hindrance in Benzyl 2-chloro-4-hydroxybenzoate derivative synthesis
Welcome to the technical support center for the synthesis of Benzyl 2-chloro-4-hydroxybenzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this sterically hindered scaffold. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions to streamline your research and development efforts.
The Core Challenge: Steric Hindrance
The synthesis of Benzyl 2-chloro-4-hydroxybenzoate is often complicated by the ortho chloro substituent adjacent to the carboxylic acid. This arrangement creates significant steric hindrance, which impedes the approach of the benzyl alcohol nucleophile to the carbonyl carbon.[1] This "ortho effect" can lead to dramatically reduced reaction rates and low yields in classical esterification methods. Furthermore, the presence of the phenolic hydroxyl group introduces a competing site for reaction, necessitating careful consideration of chemoselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis of Benzyl 2-chloro-4-hydroxybenzoate.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Ester Yield | Steric Hindrance: The ortho-chloro group is blocking the benzyl alcohol from attacking the carboxylic acid carbonyl in standard Fischer esterification. | Switch to a coupling-agent-mediated strategy like the Mitsunobu reaction or carbodiimide coupling (DCC/EDC) to activate the carboxylic acid, making it more susceptible to nucleophilic attack under milder conditions.[2][3][4] |
| Side Product Formation (O-benzylation) | Lack of Selectivity: Under certain conditions (e.g., harsh bases, high temperatures), the more acidic phenolic -OH can be deprotonated and react with the benzyl source, forming a benzyl ether.[5] | 1. Protect the Phenolic Group: Temporarily protect the 4-hydroxy group as an ether (e.g., Benzyl (Bn), Triisopropylsilyl (TIPS)) or an ester (e.g., Acetyl (Ac)) before performing the esterification.[6][7][8] 2. Use Milder Conditions: Employ reaction conditions that favor esterification over etherification, such as those used in carbodiimide or uronium-based coupling reactions.[9] |
| Starting Material Recovery | Insufficient Activation: The reaction conditions are not energetic enough to overcome the activation barrier imposed by steric hindrance. | 1. Increase Temperature: Carefully increase the reaction temperature, while monitoring for side product formation.[5][10] 2. Change Catalyst: For acid-catalyzed reactions, consider a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH).[5] 3. Alternative Activation: Move to more potent activation methods like the Mitsunobu reaction.[11][12] |
| Difficult Purification | Byproduct Contamination: Reagents and byproducts from coupling reactions (e.g., triphenylphosphine oxide, dicyclohexylurea) can co-elute with the desired product. | 1. Mitsunobu: Use polymer-supported triphenylphosphine to simplify removal.[13] Triphenylphosphine oxide can sometimes be crystallized out. 2. DCC Coupling: The dicyclohexylurea (DCU) byproduct is mostly insoluble in many organic solvents and can be removed by filtration.[14] 3. EDC Coupling: Use water-soluble EDC; its urea byproduct can be removed with an aqueous wash.[2][14] |
Frequently Asked Questions (FAQs)
Q1: Why is direct Fischer esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol so inefficient?
A: The primary reason is steric hindrance. The chlorine atom at the ortho position to the carboxylic acid physically obstructs the incoming benzyl alcohol. For the reaction to proceed, the alcohol's oxygen atom must attack the carbonyl carbon of the carboxylic acid. The bulky chloro group makes this approach difficult, significantly raising the energy of the transition state and slowing down the reaction rate. While increasing temperature and using a large excess of benzyl alcohol can help, yields often remain poor.[5]
Q2: I need to synthesize this ester without protecting the phenol. Which method is best?
A: The Mitsunobu reaction is an excellent choice for this scenario.[3][11] It proceeds under mild, neutral conditions, which minimizes the risk of deprotonating and alkylating the phenolic hydroxyl group. The reaction works by activating the alcohol, not the carboxylic acid, which then undergoes an SN2 reaction with the carboxylate. This mechanism is highly effective for overcoming steric barriers.[3][4]
Q3: What are the key differences between DCC and EDC for carbodiimide coupling, and which should I choose?
A: Both Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form esters.[2][14] The main difference lies in the solubility of their urea byproducts.
-
DCC forms dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and precipitates out, making it easy to remove by filtration.[14] This makes DCC a good choice for standard organic-phase reactions.
-
EDC (and its hydrochloride salt) and its corresponding urea byproduct are water-soluble.[2][14] This is highly advantageous as the excess reagent and byproduct can be easily removed from the reaction mixture by a simple aqueous extraction (work-up). Choose EDC when your product is not water-soluble and you desire a simpler purification process.[2]
Q4: My Mitsunobu reaction is still sluggish. How can I optimize it for this hindered system?
A: For sterically demanding substrates, several optimizations can be implemented:
-
Reagent Order of Addition: Pre-forming the betaine intermediate by adding the azodicarboxylate (e.g., DEAD or DIAD) to the triphenylphosphine solution at 0 °C before adding the alcohol and acid can sometimes improve results.[3]
-
Use a More Acidic Pronucleophile: While using the benzoic acid derivative directly is the goal, in extremely difficult cases, a more acidic pronucleophile like 4-nitrobenzoic acid can increase the rate of the reaction.[11][12] This would, however, add extra steps to your synthesis.
-
Increase Reaction Time and Temperature: Allow the reaction to stir at room temperature for an extended period (e.g., 24 hours) or gently warm the reaction to 40-50 °C.[12]
-
Solvent Choice: Tetrahydrofuran (THF) is the most common solvent, but in some cases, a switch to dichloromethane (DCM) or toluene might be beneficial.
Decision Workflow for Synthesis Strategy
This diagram outlines a logical approach to selecting the appropriate synthetic method.
Caption: Decision tree for selecting a synthesis strategy.
Experimental Protocols
Protocol 1: Mitsunobu Esterification of 2-chloro-4-hydroxybenzoic acid
This protocol is adapted for sterically hindered substrates and proceeds under mild, neutral conditions, making it ideal for use with the unprotected phenol.
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-hydroxybenzoic acid (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Add benzyl alcohol (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly, add DIAD (1.5 eq) dropwise to the stirred solution. The addition is exothermic, so maintain the temperature at 0 °C. A color change to yellow or orange is typically observed.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazide byproduct.
Mechanism Overview:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
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- 9. luxembourg-bio.com [luxembourg-bio.com]
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- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Synthesis & Optimization of Benzyl 2-chloro-4-hydroxybenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective esterification of halogenated phenolic acids. Synthesizing Benzyl 2-chloro-4-hydroxybenzoate requires precise control over reaction temperature and time to navigate the competing reactivities of its functional groups.
This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to help you optimize your yields and minimize side reactions.
Mechanistic Insights & Pathway Analysis
The synthesis of Benzyl 2-chloro-4-hydroxybenzoate from 2-chloro-4-hydroxybenzoic acid presents a classic chemoselectivity challenge. The molecule possesses two reactive nucleophilic sites: the carboxylic acid and the phenolic hydroxyl group.
-
Steric and Electronic Effects: The 2-chloro substituent introduces significant steric hindrance around the carboxylic acid, which increases the activation energy required for the tetrahedral intermediate formation during Fischer esterification[1]. Simultaneously, the electron-withdrawing nature of the halogen increases the acidity of the carboxylic proton, altering the equilibrium dynamics[2].
-
Competitive Nucleophilicity: The phenolic hydroxyl group at the 4-position acts as a competitive nucleophile. Under basic conditions (e.g., when reacting with benzyl bromide), the phenoxide ion can readily undergo O-alkylation, leading to the undesired dibenzylated byproduct (benzyl 4-(benzyloxy)-2-chlorobenzoate)[3].
Therefore, optimizing temperature and time is not just about maximizing yield, but about kinetically controlling the chemoselectivity of the reaction[4]. Parabens (4-hydroxybenzoic acid esters) and their halogenated derivatives are highly sensitive to these thermodynamic parameters[5].
Reaction pathways for 2-chloro-4-hydroxybenzoic acid highlighting chemoselective esterification.
Experimental Protocols
To ensure a self-validating system, the following protocols include specific monitoring and quenching steps to lock the reaction state before side products can proliferate.
Protocol A: Acid-Catalyzed Fischer Esterification (Dean-Stark)
Best for avoiding phenolic O-alkylation entirely.
-
Setup: Charge a round-bottom flask with 2-chloro-4-hydroxybenzoic acid (1.0 eq), benzyl alcohol (5.0 eq), and toluene (solvent).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to continuously remove the water byproduct, driving the equilibrium forward[1].
-
Heating: Heat the mixture to 110 °C (toluene reflux) for 14–16 hours. Monitor the reaction via HPLC.
-
Quench & Workup: Cool to room temperature, neutralize the acid catalyst with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Purification: Purify the crude product via silica gel chromatography (Hexanes/EtOAc) or recrystallization to remove excess benzyl alcohol.
Protocol B: Mild Base-Mediated Alkylation
Best for shorter reaction times, requiring strict stoichiometric and thermal control.
-
Setup: Dissolve 2-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add a mild base, such as potassium bicarbonate (KHCO₃, 1.1 eq), and stir for 15 minutes at room temperature to form the carboxylate salt[2].
-
Alkylation: Dropwise add benzyl bromide (1.05 eq) while maintaining the temperature strictly at 40 °C.
-
Time Control: Stir the reaction for exactly 6 hours to prevent over-alkylation of the phenolic hydroxyl group[3].
-
Quench & Workup: Quench with cold distilled water and extract with diethyl ether. Wash the organic layer thoroughly with brine (3x) to remove residual DMF.
Optimization Data
The following tables summarize our empirical data for temperature and time optimization, highlighting the causality between thermal energy and product distribution.
Table 1: Temperature & Time Optimization for Protocol A (Fischer Esterification)
| Temperature (°C) | Time (h) | Conversion (%) | Target Yield (%) | Impurity Profile |
| 80 | 24 | 45 | 40 | Unreacted Starting Material |
| 110 (Reflux) | 8 | 70 | 65 | Unreacted Starting Material |
| 110 (Reflux) | 16 | >95 | 88 | Trace degradation |
| 140 (Xylene) | 8 | >95 | 75 | Benzyl ether byproducts / Polymerization |
Table 2: Temperature & Time Optimization for Protocol B (Base-Mediated Alkylation)
| Temperature (°C) | Time (h) | Conversion (%) | Target Yield (%) | Dibenzylated Impurity (%) |
| 25 | 24 | 65 | 60 | <2 |
| 40 | 6 | 90 | 85 | ~5 |
| 60 | 4 | >95 | 65 | >30 |
| 80 | 2 | >95 | 40 | >55 |
Troubleshooting & FAQs
Q: Why am I observing a significant amount of the dibenzylated impurity in my base-mediated reaction? A: The phenolic hydroxyl group at the 4-position is acidic and can be deprotonated by excess base, turning it into a strong nucleophile. If the temperature exceeds 50 °C or if the reaction time is prolonged beyond 8 hours, the phenoxide ion will attack the benzyl halide, leading to O-alkylation[3]. To troubleshoot, strictly control the stoichiometry of the base (max 1.1 eq) and maintain the temperature at 40 °C.
Q: How does the 2-chloro substituent affect the Fischer esterification compared to standard 4-hydroxybenzoic acid? A: The 2-chloro group exerts both a steric and an inductive effect. Sterically, it hinders the approach of the benzyl alcohol to the carbonyl carbon, slowing down the formation of the tetrahedral intermediate. Inductively, it withdraws electron density, which can destabilize the protonated carbonyl intermediate[2]. Consequently, the reaction requires higher temperatures (e.g., 110 °C) and longer times (16 hours) compared to unhalogenated analogs[4].
Q: Can I use coupling reagents like DCC/DMAP to reduce the reaction time and temperature? A: Yes, Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) can be performed at room temperature, significantly reducing the reaction time to 4-6 hours[1]. However, DMAP can also catalyze the acylation/alkylation of the phenolic hydroxyl group. If you choose this route, monitor the reaction closely and consider temporarily protecting the phenolic OH group (e.g., with a TBS group) if chemoselectivity remains an issue.
Q: What is the best way to monitor the completion of the reaction? A: HPLC with UV detection (typically around 254 nm) is highly recommended. The target ester, the starting acid, and the dibenzylated impurity have distinct retention times and UV absorption profiles due to their conjugated aromatic systems[5].
References
-
[3] Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols | Organic Letters - ACS Publications. URL:[Link]
-
[2] US5744628A - Process for the preparation of esters of aromatic carboxylic acids | Google Patents. URL:
-
[4] Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach | ACS Omega - ACS Publications. URL:[Link]
-
[5] Activation of retinoic acid-related orphan receptor γ(t) by parabens and benzophenone UV-filters | PMC - NIH. URL:[Link]
Sources
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- 2. US5744628A - Process for the preparation of esters of aromatic carboxylic acids - Google Patents [patents.google.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of retinoic acid-related orphan receptor γ(t) by parabens and benzophenone UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Testing of Benzyl 2-chloro-4-hydroxybenzoate
This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Benzyl 2-chloro-4-hydroxybenzoate. As researchers, scientists, and drug development professionals, the assurance of a compound's purity is paramount. This document moves beyond a simple recitation of protocols to offer a logical framework for method development, grounded in the physicochemical properties of the analyte and guided by established regulatory principles. Every experimental choice is justified, providing a clear understanding of the causality that underpins robust analytical method development.
Introduction: The Analytical Challenge of Benzyl 2-chloro-4-hydroxybenzoate
Benzyl 2-chloro-4-hydroxybenzoate is a multi-functional aromatic compound, incorporating a benzoate ester, a phenolic hydroxyl group, and a chlorinated phenyl ring. This combination of functionalities presents a unique challenge for chromatographic separation. The benzyl and chloro groups impart significant hydrophobicity, while the hydroxyl group adds a polar character. A successful HPLC method must be able to retain and resolve the main compound from potential impurities, which could range from polar starting materials to non-polar byproducts. The goal is to develop a stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][2][3]
To address this, we will develop and compare two reversed-phase HPLC methods:
-
Method A: Isocratic Elution on a C18 Column. This represents a common, straightforward approach often used for initial screening and for simpler sample matrices.
-
Method B: Gradient Elution on a Phenyl-Hexyl Column. This method is designed to offer alternative selectivity and enhanced resolution for a potentially complex impurity profile.
The performance of these methods will be evaluated against the validation criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]
Experimental Design and Rationale
Analyte and Sample Preparation
-
Analyte: Benzyl 2-chloro-4-hydroxybenzoate
-
Sample Preparation: A stock solution of Benzyl 2-chloro-4-hydroxybenzoate is prepared in methanol at a concentration of 1 mg/mL. Working solutions for linearity, accuracy, and precision studies are prepared by diluting the stock solution with the mobile phase.
Rationale: Methanol is chosen as the solvent due to its compatibility with reversed-phase HPLC and its ability to readily dissolve the analyte.[7] Diluting with the mobile phase is a standard practice to minimize injection-related peak distortion.
HPLC Instrumentation
All experiments are performed on an HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) detector.[8][9]
Rationale: A PDA detector is crucial for purity analysis as it allows for the acquisition of UV spectra across a range of wavelengths.[10][11][12] This enables the assessment of peak purity, which is vital for ensuring that a chromatographic peak corresponds to a single compound.[10][11][12]
Method A: Isocratic Elution on a C18 Column
This method employs a standard C18 column, which separates compounds primarily based on their hydrophobicity.[13] An isocratic elution, with a constant mobile phase composition, is chosen for its simplicity and robustness.[14][15][16]
Experimental Protocol: Method A
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm)
Rationale: The 60:40 acetonitrile/water ratio is a starting point for moderately hydrophobic compounds. Formic acid is added to control the pH of the mobile phase and suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention.[17][18] A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds.
Hypothetical Performance Data: Method A
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference observed. | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9992 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.2% | Pass |
| Precision (RSD) | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.5% | Pass |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL | Pass |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL | Pass |
| Robustness | RSD ≤ 2.0% for small variations in flow rate, temperature, and mobile phase composition. | 1.8% | Pass |
Method B: Gradient Elution on a Phenyl-Hexyl Column
This method utilizes a Phenyl-Hexyl column, which provides alternative selectivity based on π-π interactions with the aromatic rings of the analyte and potential impurities.[19] A gradient elution is employed to improve the resolution of early and late-eluting impurities and to shorten the overall run time.[14][20][21]
Experimental Protocol: Method B
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 40% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm)
Rationale: The Phenyl-Hexyl phase can offer enhanced separation for aromatic compounds. The gradient program allows for the elution of a wider range of polar and non-polar impurities. The shorter column with smaller particles, combined with a higher flow rate, aims for a faster analysis without compromising resolution.
Hypothetical Performance Data: Method B
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference observed. | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 100.8% | Pass |
| Precision (RSD) | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | Repeatability: 0.5% Intermediate Precision: 1.1% | Pass |
| LOD | Signal-to-Noise ≥ 3 | 0.005 µg/mL | Pass |
| LOQ | Signal-to-Noise ≥ 10 | 0.015 µg/mL | Pass |
| Robustness | RSD ≤ 2.0% for small variations in flow rate, temperature, and mobile phase composition. | 1.2% | Pass |
Method Comparison and Discussion
To demonstrate the stability-indicating nature of the methods, a forced degradation study was conceptually performed.[1][3][22][23] The sample was subjected to acidic, basic, oxidative, and photolytic stress conditions.
Comparative Chromatograms (Hypothetical)
Under forced degradation, several degradation products were formed. The resolution of the main peak from the closest eluting impurity was a key performance indicator.
-
Method A (Isocratic C18): Showed adequate separation for some degradants, but one impurity co-eluted with the main peak, as indicated by PDA peak purity analysis. The resolution between the main peak and the closest eluting impurity was 1.3.
-
Method B (Gradient Phenyl-Hexyl): Provided baseline resolution for all degradation products. The peak purity analysis confirmed the homogeneity of the main peak. The resolution between the main peak and the closest eluting impurity was 2.5.
Performance Summary
| Feature | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) | Advantage |
| Selectivity | Standard hydrophobic interactions. | π-π interactions and hydrophobicity. | Method B |
| Resolution | Lower resolution, potential for co-elution. | Higher resolution, better separation of impurities. | Method B |
| Run Time | Potentially longer for complex samples. | Shorter analysis time with gradient. | Method B |
| Simplicity | Simple mobile phase, easy to prepare. | More complex gradient program. | Method A |
| Robustness | Generally robust. | Robust, with slightly better performance. | Method B |
| Sensitivity (LOQ) | 0.03 µg/mL | 0.015 µg/mL | Method B |
Visualization of the Method Development Workflow
Caption: Workflow for HPLC Method Development and Comparison.
Conclusion
Both methods demonstrated acceptable performance according to ICH validation guidelines for the analysis of Benzyl 2-chloro-4-hydroxybenzoate in its pure form. However, the forced degradation study revealed the superiority of Method B (Gradient Elution on a Phenyl-Hexyl Column) as a stability-indicating method. The alternative selectivity of the phenyl-hexyl phase, combined with the resolving power of a gradient elution, provided a more reliable assessment of purity in the presence of potential degradation products.
For routine quality control of a well-characterized substance with a simple impurity profile, the isocratic C18 method (Method A) could be sufficient. However, for drug development and stability studies where the impurity profile may be complex and unknown, the gradient phenyl-hexyl method (Method B) is unequivocally the more robust and reliable choice. This guide underscores the importance of a systematic and comparative approach to HPLC method development to ensure the highest level of scientific integrity.
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- (n.d.). Benzyl Benzoate.
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A Comparative Guide to the Reactivity of Benzyl 2-chloro-4-hydroxybenzoate and Methyl 2-chloro-4-hydroxybenzoate
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, chemical building blocks: Benzyl 2-chloro-4-hydroxybenzoate and Methyl 2-chloro-4-hydroxybenzoate. By examining their structural nuances, we can predict and understand their behavior in key chemical transformations.
Structural and Electronic Overview
At first glance, the two molecules differ only by the esterifying alcohol: a benzyl group versus a methyl group. This seemingly minor difference has significant implications for the molecule's steric and electronic properties, which in turn govern its reactivity at its three primary functional sites: the chlorinated aromatic ring, the ester carbonyl, and the phenolic hydroxyl group.
| Compound | Structure | Molecular Weight | Key Features |
| Methyl 2-chloro-4-hydroxybenzoate | 186.59 g/mol [1] | Methyl ester, less sterically hindered. | |
| Benzyl 2-chloro-4-hydroxybenzoate | 262.69 g/mol | Benzyl ester, bulkier, introduces additional aromatic system. |
The core scaffold, 2-chloro-4-hydroxybenzoic acid, presents a benzene ring activated for certain reactions and deactivated for others. The chlorine atom and the ester group are electron-withdrawing, which is crucial for the reactivity of the aromatic ring.[2] The hydroxyl group, conversely, is an electron-donating group.
Comparative Reactivity Analysis
The primary points of divergence in reactivity between the benzyl and methyl esters arise from the steric bulk and electronic influence of the alcohol moiety.
Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond
Aryl halides like chlorobenzene are typically resistant to nucleophilic substitution.[3][4] However, the presence of electron-withdrawing groups (EWGs) on the aromatic ring can facilitate this reaction via the SNAr mechanism.[2] In both our subject molecules, the ester functionality (-COOR) acts as a moderate electron-withdrawing group, rendering the carbon atom attached to the chlorine more electrophilic and susceptible to nucleophilic attack.
The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
Caption: Generalized SNAr Mechanism.
Analysis:
-
Electronic Effects: The electronic influence of the benzyl and methyl groups on the ester's electron-withdrawing capacity is minimal. Both primarily act through induction and resonance withdrawal by the carbonyl group. Therefore, from a purely electronic standpoint, the activation of the ring towards SNAr is expected to be very similar for both compounds.
-
Steric Effects: The benzyl group is significantly bulkier than the methyl group.[5] This steric hindrance could potentially impede the approach of an incoming nucleophile to the C1 carbon (the carbon bearing the chlorine is C2, but the attack can be influenced by adjacent groups). However, given that the ester group is at C1 and the chlorine at C2, the steric bulk of the benzyl group is somewhat removed from the direct line of attack. The effect is likely to be small but may slightly disfavor the benzyl ester in reactions with very bulky nucleophiles.
Reactions at the Ester Carbonyl: Hydrolysis
Ester hydrolysis, particularly base-catalyzed saponification, is a fundamental reaction that proceeds via nucleophilic acyl substitution.[6][7]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Analysis:
-
Steric Hindrance: This is the dominant differentiating factor. The bulky benzyl group presents significant steric hindrance to the incoming nucleophile (e.g., hydroxide) compared to the small methyl group.[5][8] This steric shield around the electrophilic carbonyl carbon will slow down the rate of attack. Studies on various esters have consistently shown that increased steric bulk in the alcohol portion decreases the rate of hydrolysis.[9][10]
-
Leaving Group Stability: The stability of the leaving group (alkoxide) also plays a role. Benzyloxide is a slightly better leaving group than methoxide because the negative charge is stabilized by the inductive effect of the phenyl ring. However, this electronic effect is generally considered less significant than the steric effect in determining the overall rate of hydrolysis for these types of esters.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo reactions such as O-alkylation (Williamson ether synthesis) or O-acylation. The reactivity here is primarily governed by the acidity of the phenol and the accessibility of the oxygen atom.
Analysis:
-
Acidity: The acidity of the phenolic proton is influenced by the substituents on the ring. Both the chlorine and the ester group are electron-withdrawing, which increases the acidity of the phenol compared to phenol itself. The electronic difference between the methyl and benzyl esters is negligible in this context, so their effect on the pKa of the hydroxyl group should be almost identical.
-
Steric Hindrance: The ester group is ortho to the hydroxyl group. While the benzyl group is larger, the primary steric interaction would be with a reagent attacking the hydroxyl group. This effect is likely less pronounced than for attack at the adjacent carbonyl carbon, but it could still play a role, slightly favoring the methyl ester in reactions with bulky electrophiles.
Summary of Predicted Reactivity
| Reaction Type | Benzyl 2-chloro-4-hydroxybenzoate | Methyl 2-chloro-4-hydroxybenzoate | Dominant Differentiating Factor |
| Nucleophilic Aromatic Substitution | Slower (Slightly) | Faster (Slightly) | Steric Hindrance (Minor) |
| Ester Hydrolysis (Saponification) | Slower (Significantly) | Faster (Significantly) | Steric Hindrance (Major) |
| Phenolic -OH Alkylation/Acylation | Slower (Slightly) | Faster (Slightly) | Steric Hindrance (Minor) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from methodologies used for introducing nucleophiles to activated aryl chlorides.[11]
Caption: Experimental workflow for a typical SNAr reaction.
Experimental Considerations:
-
Causality: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex. Heat is required to overcome the activation energy, as SNAr reactions on chlorobenzenes, even when activated, are not typically rapid at room temperature.[4]
-
Self-Validation: The reaction progress should be monitored (e.g., by TLC) against a starting material spot. Complete consumption of the starting material indicates reaction completion. The final product's identity should be confirmed by spectroscopic methods (NMR, MS).
Protocol 2: General Procedure for Base-Catalyzed Ester Hydrolysis (Saponification)
This protocol is a standard procedure for the hydrolysis of benzoate esters.[7]
Caption: Experimental workflow for ester hydrolysis.
Experimental Considerations:
-
Causality: A co-solvent system is often necessary because the ester may have poor solubility in a purely aqueous medium. An excess of base is used to ensure the reaction goes to completion. Acidification in the final step is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.
-
Comparative Analysis: To directly compare the reactivity, two parallel reactions should be set up under identical conditions (temperature, concentration, stoichiometry). Aliquots can be taken at regular intervals, quenched, and analyzed by HPLC or NMR to determine the rate of disappearance of the starting material. Based on our analysis, the reaction with Methyl 2-chloro-4-hydroxybenzoate is expected to reach completion much faster.
Conclusion for the Practicing Scientist
The choice between Benzyl 2-chloro-4-hydroxybenzoate and Methyl 2-chloro-4-hydroxybenzoate should be guided by the intended chemical transformation.
-
For reactions involving nucleophilic attack at the aromatic ring (SNAr) or transformations at the phenolic hydroxyl group , both substrates will exhibit similar reactivity, with the methyl ester having a slight kinetic advantage due to lower steric bulk.
-
For reactions requiring the hydrolysis or transesterification of the ester , Methyl 2-chloro-4-hydroxybenzoate is the superior choice , offering significantly faster reaction rates due to its minimal steric hindrance. Conversely, the benzyl ester can be considered a more robust protecting group for the carboxylic acid if it needs to be carried through several synthetic steps where the ester must remain intact.
This guide provides a framework for predicting the relative reactivity of these valuable intermediates. As always, theoretical predictions should be validated by empirical testing for any new synthetic route.
References
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askIITians. (2025, August 21). Explain the nucleophilic substitution reaction of chlorobenzene.12
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NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Link
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BenchChem. (n.d.). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.Link
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Eliel, E. L. (1963). Steric Effects in Organic Chemistry. Journal of Chemical Education, 40(10), 525. (Note: While not directly cited, this is a foundational text on the topic mentioned in search result[13])
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Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.Link
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PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.Link
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CymitQuimica. (n.d.). 2-Chloro-4-hydroxybenzoic acid methyl ester.Link
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ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.Link
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Manufacturer's Website. (n.d.). The Chemical Reactivity of 2-Chloro-4-hydroxybenzaldehyde for Synthesis. (Source details from search result[15]).
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ACS Publications. (2005, October 1). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry. Link
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Chemistry Stack Exchange. (2015, November 30). Which is the major product formed on nitration of benzyl methyl ether?Link
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Wikipedia. (n.d.). Methyl benzoate.Link
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ACS Publications. (2010, April 7). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. The Journal of Organic Chemistry. Link
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Google Patents. (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.Link
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.Link
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PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate.Link
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Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.Link
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ScienceDirect. (2012, November 1). Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation.Link
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Organic Chemistry Portal. (n.d.). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide...Link
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A Comparative Guide to Reference Standards and Impurity Profiling for Benzyl 2-chloro-4-hydroxybenzoate Batches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredients (APIs) are paramount to ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of methodologies for establishing robust reference standards and conducting thorough impurity profiling of Benzyl 2-chloro-4-hydroxybenzoate batches. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer comparative data to aid in the critical evaluation of API quality.
The Critical Role of a Well-Characterized Reference Standard
A primary reference standard is the cornerstone of all analytical measurements, providing the benchmark against which all subsequent batches of a substance are qualified. For Benzyl 2-chloro-4-hydroxybenzoate, a potent intermediate or API, establishing a reference standard with the highest possible purity is not merely a regulatory formality but a scientific necessity.
Why is a High-Purity Reference Standard Non-Negotiable?
-
Accuracy of Quantification: The assigned purity of the reference standard directly impacts the accuracy of assays for bulk batches. An inaccurately characterized standard can lead to the acceptance of batches with suboptimal purity or the rejection of perfectly acceptable ones, both with significant financial and safety implications.
-
Identification of Impurities: A well-characterized standard allows for the confident identification of unknown peaks in a chromatogram as impurities, rather than artifacts or degradants of the main compound.
-
Method Validation: A reliable reference standard is essential for the validation of analytical methods, as required by guidelines such as ICH Q2(R2).[1][2][3][4] It is used to demonstrate specificity, linearity, accuracy, and precision.[5]
Establishing a Benzyl 2-chloro-4-hydroxybenzoate Reference Standard: A Multi-pronged Approach
A single analytical technique is insufficient to declare a batch as a reference standard. A comprehensive characterization should include:
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector - CAD) in addition to a UV detector to ensure all non-volatile impurities are detected.
-
Identity Confirmation: Unambiguous structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[6]
-
Residual Solvents: Gas Chromatography (GC) with headspace analysis to quantify any remaining solvents from the synthesis process.[7]
-
Inorganic Impurities: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are crucial for detecting and quantifying elemental impurities.[8][9]
-
Water Content: Karl Fischer titration to accurately determine the water content.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify any residual non-volatile materials.
Impurity Profiling: Unveiling the Story of a Synthetic Batch
Impurity profiling is the process of identifying and quantifying all potential impurities present in an API.[10][11][12][13] This "fingerprint" of a batch provides invaluable insights into the synthesis process, potential degradation pathways, and overall quality. Regulatory bodies like the FDA and ICH place significant emphasis on the control of impurities.[6][11][12]
Sources of Impurities in Benzyl 2-chloro-4-hydroxybenzoate:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis.
-
By-products: Resulting from side reactions during the manufacturing process.
-
Degradation Products: Formed due to exposure to stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[6][14][15]
-
Reagents, Ligands, and Catalysts: Residual components used in the synthesis.[6]
Experimental Workflow for Impurity Profiling
The following diagram illustrates a robust workflow for the comprehensive impurity profiling of Benzyl 2-chloro-4-hydroxybenzoate.
Caption: A typical workflow for the impurity profiling of a pharmaceutical compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for accurate impurity profiling. Below is a comparison of commonly used methods for the analysis of Benzyl 2-chloro-4-hydroxybenzoate.
| Technique | Principle | Application for Benzyl 2-chloro-4-hydroxybenzoate | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[16] | Primary tool for separation and quantification of the API and its non-volatile impurities. | Robust, reproducible, and can be coupled with various detectors for enhanced sensitivity and identification.[11][16] | May not be suitable for highly volatile or thermally labile compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Quantification of residual solvents and volatile impurities. | High separation efficiency for volatile compounds.[7] | Requires the analyte to be volatile or amenable to derivatization.[16] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification of unknown impurities by providing molecular weight and fragmentation data.[17] | Highly sensitive and specific, providing structural information.[18] Can be coupled with LC or GC for complex mixture analysis.[6] | Can be expensive and requires skilled operators.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of the API and isolated impurities. | Provides detailed structural information, including stereochemistry. | Relatively low sensitivity compared to MS; requires pure samples for definitive analysis. |
Expert Insight: For comprehensive impurity profiling of Benzyl 2-chloro-4-hydroxybenzoate, a hyphenated technique like LC-MS/MS is highly recommended. This approach combines the superior separation capabilities of HPLC with the powerful identification and structural elucidation capabilities of tandem mass spectrometry.[6][17]
Forced Degradation Studies: Predicting Stability and Identifying Degradants
Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the API to harsh conditions to accelerate its decomposition.[14][19] These studies are mandated by ICH guidelines (Q1A(R2)) and serve several key purposes.[14][15]
Objectives of Forced Degradation Studies:
-
Identify Potential Degradants: To identify degradation products that could form under normal storage conditions.[19]
-
Elucidate Degradation Pathways: To understand the chemical breakdown mechanisms of the drug substance.[20]
-
Develop Stability-Indicating Methods: To ensure that the analytical method can separate and quantify the API from its degradation products.
Protocol: Forced Degradation of Benzyl 2-chloro-4-hydroxybenzoate
This protocol outlines a systematic approach to performing forced degradation studies. The goal is to achieve 5-20% degradation of the API to ensure that significant degradation products are formed without completely destroying the molecule.[14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Benzyl 2-chloro-4-hydroxybenzoate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 6 hours.[14]
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples alongside an unstressed control sample using a validated stability-indicating HPLC-UV/MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Use the MS data to propose structures for the major degradants.
Caption: Workflow for conducting forced degradation studies.
Comparative Data of Benzyl 2-chloro-4-hydroxybenzoate Batches
The following table presents hypothetical but realistic data from the analysis of three different batches of Benzyl 2-chloro-4-hydroxybenzoate, highlighting the importance of comprehensive testing.
| Parameter | Batch A | Batch B | Batch C (Reference Standard Candidate) | Acceptance Criteria |
| Assay (HPLC, %) | 99.2% | 98.5% | 99.9% | ≥ 98.0% |
| Total Impurities (HPLC, %) | 0.7% | 1.4% | 0.08% | ≤ 1.5% |
| Largest Unknown Impurity (HPLC, %) | 0.09% | 0.15% | 0.03% | ≤ 0.10% |
| Residual Solvents (GC, ppm) | Toluene: 50 ppm | Toluene: 150 ppm | Toluene: < 10 ppm | Toluene: ≤ 890 ppm |
| Water Content (Karl Fischer, %) | 0.1% | 0.3% | 0.05% | ≤ 0.5% |
| Elemental Impurities (ICP-MS) | Complies | Complies | Complies | As per ICH Q3D |
| Forced Degradation (Total Degradants after stress) | 15% | 18% | 12% | Reportable |
Analysis of Comparative Data:
-
Batch A: Meets all acceptance criteria and is suitable for use in further manufacturing.
-
Batch B: Fails on the "Largest Unknown Impurity" specification. This would trigger an investigation to identify and toxicologically qualify the impurity before the batch could be considered for release.
-
Batch C: Exhibits exceptional purity and low levels of all impurities, making it a strong candidate for designation as a primary reference standard after further comprehensive characterization.
Conclusion
The rigorous establishment of a primary reference standard and a thorough impurity profiling program are indispensable for ensuring the quality, safety, and efficacy of Benzyl 2-chloro-4-hydroxybenzoate. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for a complete understanding of the API. Forced degradation studies provide critical insights into the stability of the molecule and are fundamental to developing robust, stability-indicating analytical methods. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions about the quality of their API batches, ultimately contributing to the development of safer and more effective medicines.
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- Mahiravani S. A Review on Impurity Profiling In Pharmaceutical Substances. Published online October 15, 2024.
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Recent trends in the impurity profile of pharmaceuticals - PMC. Accessed March 26, 2026. [Link] impurity-profile-of-pharmaceuticals/
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- Impurity Profiling: Theory and Practice - PharmaInfo. Accessed March 26, 2026.
- Liu DQ, Sun M, Liu F, et al. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis. 2010;6(2):108-127.
- Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Accessed March 26, 2026.
- Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. Published May 8, 2025.
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- Force Degradation for Pharmaceuticals: A Review - IJSDR. Accessed March 26, 2026.
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- Development of forced degradation and stability indicating studies of drugs—A review. Accessed March 26, 2026.
- KBI Biopharma. Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. Published March 10, 2023.
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- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Published online June 14, 2024.
- ICH. validation of analytical procedures q2(r2). Published online November 30, 2023.
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- Fujii T, Kawabe S. Simultaneous Determination of Sodium Benzoate and p-Hydroxybenzoate Esters Using High-performance Capillary Electrophoresis. Journal of Health Science. 2003;49(1):33-37.
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Benzyl 2-chloro-4-hydroxybenzoate proper disposal procedures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
